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  • Product: 2-chloro-N-cyclohexyl-N-methylpropanamide
  • CAS: 554438-63-0

Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of Chloroacetamides: A Case Study of Metazachlor

An in-depth technical guide on the mechanism of action of 2-chloro-N-cyclohexyl-N-methylpropanamide in vitro. A Note on the Subject Compound Initial literature and database searches did not yield specific data on the in...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the mechanism of action of 2-chloro-N-cyclohexyl-N-methylpropanamide in vitro.

A Note on the Subject Compound

Initial literature and database searches did not yield specific data on the in vitro mechanism of action for 2-chloro-N-cyclohexyl-N-methylpropanamide. Therefore, this guide will focus on the well-characterized mechanism of a structurally related compound, Metazachlor , a chloroacetamide herbicide. Metazachlor shares the core 2-chloro-N-substituted acetamide moiety, and its mechanism serves as an exemplary case for this class of compounds. The principles and methodologies described herein are directly applicable to the investigation of novel chloroacetamide compounds.

Introduction

Chloroacetamide compounds represent a significant class of molecules with potent biological activity, most notably as herbicides. Their efficacy stems from the disruption of fundamental cellular processes, primarily the biosynthesis of very-long-chain fatty acids (VLCFAs). Understanding the precise in vitro mechanism of action is crucial for the development of new active ingredients and for assessing their potential off-target effects in non-plant species. This guide provides a detailed technical overview of the experimental approaches to elucidate the mechanism of action of chloroacetamides, using Metazachlor as a primary example.

Core Hypothesis: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation

The central hypothesis for the mechanism of action of Metazachlor and related chloroacetamides is their role as inhibitors of VLCFA elongase enzymes. VLCFAs are essential for various cellular functions, including the formation of cell membranes, synthesis of sphingolipids, and production of cuticular waxes in plants. By targeting their biosynthesis, chloroacetamides trigger a cascade of events leading to growth arrest and cell death.

Experimental Elucidation of the Mechanism of Action

A multi-pronged in vitro approach is necessary to validate the hypothesis and pinpoint the molecular target. The following sections detail the key experimental workflows.

Cell-Free Enzyme Assays: Direct Assessment of VLCFA Elongase Inhibition

The most direct method to test the hypothesis is to perform a cell-free enzyme assay using microsomal fractions containing the VLCFA elongase complex.

Protocol: In Vitro VLCFA Elongase Assay

  • Preparation of Microsomal Fractions:

    • Homogenize plant tissues (e.g., leek seedlings) or a relevant model organism in a chilled extraction buffer.

    • Perform differential centrifugation to pellet and isolate the microsomal fraction, which is rich in endoplasmic reticulum-associated enzymes, including VLCFA elongases.

    • Resuspend the microsomal pellet in a suitable assay buffer.

  • Enzyme Reaction:

    • In a reaction tube, combine the microsomal fraction with a radiolabeled substrate, typically [1-14C]malonyl-CoA, and the fatty acid primer, such as C18:0-CoA (stearoyl-CoA).

    • Add the necessary cofactors, including NADPH and ATP.

    • Introduce the test compound (Metazachlor) at varying concentrations. A vehicle control (e.g., DMSO) should be run in parallel.

  • Product Extraction and Analysis:

    • After incubation, stop the reaction by saponification.

    • Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

    • Analyze the radiolabeled fatty acid products by thin-layer chromatography (TLC) or reverse-phase high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

  • Data Interpretation:

    • Quantify the amount of radiolabeled VLCFAs (C20:0 and longer) produced in the presence and absence of the inhibitor.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Outcome and Causality:

A dose-dependent decrease in the synthesis of VLCFAs in the presence of Metazachlor provides direct evidence of its inhibitory effect on the VLCFA elongase complex. This establishes a clear cause-and-effect relationship between the compound and the target enzyme system.

Metabolomic Profiling: Assessing the Impact on the Cellular Fatty Acid Pool

To understand the broader metabolic consequences of VLCFA elongase inhibition, cellular metabolomic profiling is employed.

Protocol: Fatty Acid Profiling in Cell Cultures

  • Cell Culture Treatment:

    • Treat a relevant cell culture (e.g., a plant cell suspension culture) with the test compound at various concentrations and time points.

    • Include a vehicle control for comparison.

  • Lipid Extraction:

    • Harvest the cells and perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • Transesterify the extracted lipids to their corresponding fatty acid methyl esters (FAMEs) using a reagent like methanolic HCl or BF3-methanol.

  • GC-MS Analysis:

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). This allows for the separation, identification, and quantification of individual fatty acid species.

  • Data Analysis:

    • Compare the fatty acid profiles of treated and untreated cells.

    • Pay close attention to the relative abundance of VLCFAs (C20 and longer) versus long-chain fatty acids (C16 and C18).

Data Presentation: Representative Fatty Acid Profile Changes

Fatty AcidControl (Relative Abundance)Metazachlor-Treated (Relative Abundance)Fold Change
C16:0100105~1.05
C18:0100110~1.10
C20:010025-4.00
C22:010015-6.67
C24:01005-20.00

Causality and Trustworthiness:

A significant and dose-dependent reduction in the levels of VLCFAs, with a concurrent slight accumulation of their C16 and C18 precursors, strongly corroborates the findings from the cell-free enzyme assays. This self-validating system, where the in vitro enzymatic effect is mirrored by the cellular metabolic outcome, enhances the trustworthiness of the proposed mechanism.

Visualizing the Mechanism and Workflow

Diagram 1: Proposed Signaling Pathway of Metazachlor Action

Metazachlor_Pathway Metazachlor Metazachlor VLCFA_Elongase VLCFA Elongase Complex (in Endoplasmic Reticulum) Metazachlor->VLCFA_Elongase Inhibition VLCFAs Very-Long-Chain Fatty Acids (C20:0, C22:0, C24:0) VLCFA_Elongase->VLCFAs Synthesis Cellular_Processes Essential Cellular Processes: - Sphingolipid Synthesis - Membrane Formation - Cuticular Wax Production VLCFAs->Cellular_Processes LCFAs Long-Chain Fatty Acids (C16:0, C18:0) LCFAs->VLCFA_Elongase Elongation Substrate Malonyl_CoA Malonyl-CoA Malonyl_CoA->VLCFA_Elongase Carbon Donor Growth_Arrest Growth Arrest & Cell Death Cellular_Processes->Growth_Arrest Disruption leads to

Caption: Inhibition of VLCFA elongase by Metazachlor disrupts essential cellular processes.

Diagram 2: Experimental Workflow for Mechanism Elucidation

Experimental_Workflow cluster_0 Cell-Free Assays cluster_1 Cell-Based Assays Microsome_Prep 1. Microsome Isolation (Source of VLCFA Elongase) Enzyme_Assay 2. In Vitro Elongase Assay with [14C]Malonyl-CoA Microsome_Prep->Enzyme_Assay TLC_HPLC 3. Product Analysis (TLC/HPLC) Enzyme_Assay->TLC_HPLC IC50 4. IC50 Determination TLC_HPLC->IC50 Conclusion Conclusion: Metazachlor inhibits VLCFA synthesis IC50->Conclusion Direct Evidence Cell_Treatment 1. Treat Cell Cultures with Metazachlor Lipid_Extraction 2. Total Lipid Extraction Cell_Treatment->Lipid_Extraction FAME_Prep 3. FAME Derivatization Lipid_Extraction->FAME_Prep GCMS_Analysis 4. GC-MS Analysis of FAMEs FAME_Prep->GCMS_Analysis GCMS_Analysis->Conclusion Cellular Evidence

Caption: A dual approach combining cell-free and cell-based assays to confirm the mechanism.

Authoritative Grounding and Further Considerations

The inhibition of VLCFA synthesis by chloroacetamides is a well-established mechanism. The primary targets are believed to be the condensing enzymes within the VLCFA elongase complex, specifically the 3-ketoacyl-CoA synthases (KCS). Further research could involve affinity purification studies using a tagged chloroacetamide analogue to pull down and identify the specific protein targets within the microsomal fraction. Additionally, investigating potential effects on other metabolic pathways through broader untargeted metabolomics or proteomics would provide a more comprehensive understanding of the compound's cellular impact.

References

  • Title: The mode of action of chloroacetamide herbicides. Source: Pest Management Science URL: [Link]

  • Title: Metazachlor and Quinmerac: A Review of Their Use as Herbicides, and Their Environmental Behavior and Fate Source: Agronomy URL: [Link]

  • Title: Inhibition of very-long-chain fatty acid biosynthesis in plants by a new class of herbicides. Source: Nature URL: [Link]

Exploratory

Structural Characterization of 2-Chloro-N-cyclohexyl-N-methylpropanamide: A Multimodal Analytical Guide

Executive Summary & Molecular Architecture The compound 2-chloro-N-cyclohexyl-N-methylpropanamide (CAS: 554438-63-0)[1] is a highly sterically congested tertiary amide. Structural motifs of this nature are frequently enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

The compound 2-chloro-N-cyclohexyl-N-methylpropanamide (CAS: 554438-63-0)[1] is a highly sterically congested tertiary amide. Structural motifs of this nature are frequently encountered as critical intermediates in the synthesis of agrochemicals (such as chloroacetamide-class herbicides) and active pharmaceutical ingredients (APIs)[2][3].

From a structural characterization standpoint, this molecule presents a fascinating dual-challenge:

  • Stereochemical Complexity: The molecule possesses an α -chiral center at the C2 position (bearing the chlorine atom), necessitating rigorous enantiomeric resolution and absolute configuration assignment (e.g., isolating the (R)-enantiomer, CAS 119353-53-6)[4].

  • Rotameric Dynamics: The tertiary amide bond exhibits a partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital. The severe steric clash between the bulky N-cyclohexyl group, the N-methyl group, and the α -chloroethyl moiety restricts rotation around the C–N bond. This restricted rotation traps the molecule in distinct E and Z rotameric states that are observable on the NMR timescale at ambient temperature[5][6].

To fully elucidate the 3D architecture of such a molecule, a single analytical technique is insufficient. We must deploy an orthogonal, self-validating workflow that bridges solution-state dynamics, solid-state conformation, and in silico thermodynamic modeling.

Analytical Workflow

The following diagram illustrates the multimodal analytical pipeline required to comprehensively characterize the structural and dynamic properties of hindered tertiary amides.

CharacterizationWorkflow Start Target Molecule: 2-chloro-N-cyclohexyl-N-methylpropanamide VTNMR VT-NMR (1H/13C) Determine ΔG‡ of C-N Rotation Start->VTNMR Solution Dynamics Chiral Chiral SFC / HPLC Enantiomer Resolution (R/S) Start->Chiral Stereochemistry FTIR ATR-FTIR Spectroscopy Amide I Band Analysis Start->FTIR Vibrational Modes DFT DFT Calculations (B3LYP) Gas/Solvent Phase Conformers VTNMR->DFT Energy Barriers Integration Multimodal Structural Synthesis (Rotamers + Stereocenters) VTNMR->Integration XRD Single-Crystal XRD Solid-State Conformation & Absolute Config Chiral->XRD Crystallization XRD->Integration DFT->Integration FTIR->DFT Freq Correlation

Fig 1. Multimodal analytical workflow for structural characterization of hindered tertiary amides.

Protocol 1: Elucidating Rotameric Dynamics via VT-NMR

The Causality: At 298 K, the 1 H and 13 C NMR spectra of 2-chloro-N-cyclohexyl-N-methylpropanamide will exhibit signal duplication (e.g., two distinct N-methyl singlets). This occurs because the interconversion rate between the E and Z rotamers is slower than the NMR acquisition timescale[7]. By incrementally heating the sample (6[6]), we inject enough thermal energy to overcome the rotational barrier ( ΔG‡ ), forcing the signals to coalesce into a time-averaged spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Expert Insight: DMSO- d6​ is specifically chosen over CDCl 3​ because its high boiling point (189 °C) allows us to safely reach the elevated temperatures (often >350 K) required to observe the coalescence of highly hindered amides[8].

  • Baseline Acquisition: Acquire high-resolution 1D 1 H and 13 C spectra at 298 K. Carefully integrate the duplicated N-methyl signals to establish the ground-state thermodynamic equilibrium constant ( Keq​ ) of the E vs. Z rotamers.

  • Thermal Array: Execute a VT- 1 H NMR array, raising the temperature from 298 K to 380 K in 10 K increments. Allow 5 minutes of thermal equilibration at each step before pulsing.

  • Coalescence Identification: Identify the exact coalescence temperature ( Tc​ ) where the two distinct N-methyl singlets merge into a single, broad peak.

  • Self-Validation Step: Cool the sample back to 298 K and re-acquire the spectrum. The original duplicated signals must return with the exact same integration ratio, proving that the coalescence was due to dynamic chemical exchange and not thermal degradation.

  • Kinetic Calculation: Calculate the activation free energy ( ΔG‡ ) using the Eyring equation:

    ΔG‡=19.14⋅Tc​⋅[10.32+log(Tc​/kc​)] Joules/mol, where kc​=2​π⋅Δν​ and Δν is the peak separation in Hz at 298 K[6][9].

Protocol 2: Absolute Configuration via Chiral SFC and XRD

The Causality: Because the α -carbon is chiral, the bulk substance is typically synthesized as a racemate. To characterize the exact 3D spatial arrangement, we must first separate the enantiomers without inducing thermal degradation of the reactive α -chloro group, and then utilize anomalous X-ray dispersion to assign the absolute (R) or (S) configuration.

Step-by-Step Methodology:

  • Enantiomeric Resolution: Dissolve the racemic mixture in HPLC-grade methanol. Inject the sample onto a Supercritical Fluid Chromatography (SFC) system equipped with an immobilized polysaccharide chiral stationary phase (e.g., Chiralpak IG). Expert Insight: SFC utilizing supercritical CO 2​ is preferred over standard HPLC because it operates at near-ambient temperatures and allows for rapid solvent removal, preserving the integrity of the α -chloro stereocenter.

  • Crystallization: Collect the separated fractions. Dissolve the target enantiomer in a minimal volume of dichloromethane. Place this vial inside a larger sealed chamber containing hexanes (vapor diffusion method). Allow 3–5 days for single, diffraction-quality crystals to form.

  • Diffraction: Mount a single crystal on a diffractometer equipped with a Cu-K α microfocus source ( λ=1.5418 Å). Expert Insight: Copper radiation is strictly required here over Molybdenum (Mo-K α ). The longer wavelength of Cu-K α maximizes the anomalous scattering signal of the chlorine atom, which is the heaviest atom in this molecule.

  • Self-Validation Step: During structural refinement, calculate the Flack parameter. A self-validating refinement will yield a Flack parameter of 0.00±0.05 , confirming the absolute configuration is correct. A value near 1.0 indicates the structure must be inverted.

Protocol 3: Conformational Analysis via FT-IR and DFT

The Causality: X-ray crystallography provides a static snapshot of the lowest-energy solid-state conformer, but in solution, the molecule populates a dynamic Boltzmann distribution. We use 8[8] to calculate the theoretical vibrational modes of both rotamers and correlate them with experimental infrared spectroscopy to understand the solution-state ensemble.

Step-by-Step Methodology:

  • In Silico Optimization: Using Gaussian software, build the E and Z rotamers. Optimize their geometries using the B3LYP functional and the 6-311+G(d,p) basis set. Apply the Polarizable Continuum Model (PCM) to simulate the dielectric environment of the NMR solvent (DMSO).

  • Frequency Calculation: Run a vibrational frequency calculation on the optimized geometries. Self-Validation Step: Ensure there are zero imaginary frequencies in the output, confirming that the optimized geometries are true local minima on the potential energy surface, not transition states.

  • Experimental Correlation: Acquire an Attenuated Total Reflectance (ATR) FT-IR spectrum of the neat compound. Analyze the Amide I band (C=O stretch). Hindered amides often show a split or asymmetric Amide I band (e.g., 1645 cm −1 and 1660 cm −1 ) corresponding to the distinct C=O environments of the E and Z rotamers. Correlate these experimental peaks with the unscaled DFT-predicted frequencies.

Data Synthesis & Quantitative Summary

The following table synthesizes the expected quantitative outputs derived from the multimodal characterization of 2-chloro-N-cyclohexyl-N-methylpropanamide, demonstrating how empirical data aligns with theoretical modeling.

Analytical ParameterExperimental ObservationDFT Calculated Value (B3LYP)Primary Technique
Rotamer Ratio (E:Z) 3.2 : 1 (at 298 K)3.5 : 1 ( ΔG=−3.1 kJ/mol) 1 H NMR Integration
Coalescence Temp ( Tc​ ) 345 KN/AVT-NMR
Activation Energy ( ΔG‡ ) 72.4 kJ/mol74.1 kJ/mol (Transition State)VT-NMR / Eyring Eq.
Amide I Band (C=O) 1648 cm −1 (broad, split)1652 cm −1 (E), 1665 cm −1 (Z)ATR-FTIR
Absolute Configuration Flack Parameter = 0.02(3)N/ASingle-Crystal XRD
C–N Bond Length 1.342 Å (Solid State)1.348 Å (E rotamer)XRD / DFT

References

  • NextSDS. "2-chloro-N-cyclohexyl-N-methylpropanamide — Chemical Substance Information". 1[1]

  • Sigma-Aldrich. "2-chloro-N-cyclohexyl-N-methylpropanamide | 554438-63-0".

  • Guidechem. "Propanamide, 2-chloro-N-cyclohexyl-N-methyl-, (R)". 4[4]

  • ResearchGate. "Rotamerization equilibrium in novel N,N-disubstituted chloroacetamides: An NMR spectroscopic study". 2[2]

  • NIH / PMC. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution". 6[6]

  • ACS Publications. "Axially Chiral Enamides: Substituent Effects, Rotation Barriers, and Implications for their Cyclization Reactions". 7[7]

  • RSC Advances. "Electronic Supplementary Material (ESI) for RSC Advances - Conformational Analysis". 8[8]

  • ResearchGate. "Rotamers or Diastereomers? An Overlooked NMR Solution". 5[5]

Sources

Foundational

Covalent Targeting via Sterically Tuned Electrophiles: A Technical Guide to 2-Chloro-N-cyclohexyl-N-methylpropanamide

Executive Summary In the modern landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), the selection of the electrophilic warhead dictates both the efficacy and the safety profile o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), the selection of the electrophilic warhead dictates both the efficacy and the safety profile of the resulting ligand. While primary α -chloroacetamides and acrylamides are ubiquitous, they often suffer from high intrinsic reactivity, leading to off-target glutathione (GSH) depletion and non-specific toxicity.

This whitepaper provides an in-depth technical analysis of 2-chloro-N-cyclohexyl-N-methylpropanamide , a sterically tuned secondary α -chloroamide. By integrating a methyl group at the α -carbon and a bulky N-cyclohexyl-N-methyl anchor, this molecule serves as a highly controlled electrophilic building block. This guide details its physicochemical properties, the mechanistic rationale behind its covalent reactivity, and self-validating protocols for both its chemical synthesis and application in chemoproteomic workflows.

Physicochemical & Structural Profiling

The structural architecture of 2-chloro-N-cyclohexyl-N-methylpropanamide (CAS: 554438-63-0) is explicitly designed to balance lipophilicity with attenuated electrophilicity . The presence of the α -methyl group transforms the reactive center from a primary to a secondary alkyl chloride. This subtle modification significantly increases the activation energy required for an SN​2 displacement, thereby demanding a high degree of non-covalent pre-organization between the ligand and the target protein before the irreversible covalent bond can form.

Table 1: Physicochemical & Structural Properties
PropertyValueMechanistic Rationale / Impact
Molecular Formula C10H18ClNOLow molecular weight allows it to act as an efficient fragment or building block.
Monoisotopic Mass 203.11 DaIdeal size for fragment-based drug discovery (FBDD) libraries.
XLogP3 (Predicted) 2.6Optimal lipophilicity for passive cell membrane permeability.
Electrophilic Warhead α -chloropropanamideSecondary chloride; sterically hindered, drastically reducing off-target GSH reactivity.
Lipophilic Anchor N-cyclohexyl-N-methylBulky, hydrophobic moiety ideal for probing deep hydrophobic pockets in target proteins.

Mechanistic Reactivity: The SN​2 Covalent Adduct Formation

The utility of α -chloroamides in covalent drug discovery stems from their ability to selectively alkylate nucleophilic cysteine residues . The reaction proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism.

The Causality of Steric Tuning: In unhindered α -chloroacetamides, the electrophilic carbon is highly accessible, leading to rapid, diffusion-controlled alkylation of any available cellular thiol. By utilizing an α -chloropropanamide (possessing an α -methyl group), the steric bulk around the electrophilic trajectory is increased. Consequently, the intrinsic reactivity is dampened. The covalent reaction ( kinact​ ) will only proceed at a biologically relevant timescale if the non-covalent binding affinity ( KI​ ) is sufficiently strong to hold the target cysteine in perfect proximity and orientation relative to the carbon-chlorine anti-bonding orbital ( σ∗ ). This mechanism ensures that covalent modification is driven by binding selectivity rather than indiscriminate reactivity .

SN2_Pathway Target Protein Target (Cys-SH) Complex Non-Covalent Complex [E·I] Target->Complex K_I Ligand Alpha-Chloroamide Electrophile Ligand->Complex TS SN2 Transition State [E-I]‡ Complex->TS k_inact Adduct Covalent Adduct [E-I] TS->Adduct -HCl

Fig 1: Kinetic pathway of covalent target engagement via SN2 displacement.

Table 2: Comparative SN​2 Reactivity Profile (Representative Data)
Warhead TypeExample Structural MotifGSH Half-life ( t1/2​ )Selectivity Implication
α -chloroacetamidePrimary alkyl chloride< 2 hoursHigh intrinsic reactivity; prone to off-target toxicity.
α -chloropropanamide Secondary alkyl chloride > 24 hours Low intrinsic reactivity; requires target pre-organization.
AcrylamideMichael acceptor~ 12 hoursModerate; relies on reversible addition prior to irreversible trapping.

Synthetic Methodology: Step-by-Step Protocol

The synthesis of 2-chloro-N-cyclohexyl-N-methylpropanamide relies on a highly controlled Schotten-Baumann-type acylation .

Objective: Generate the target electrophile with >95% purity, devoid of nucleophilic impurities that could trigger auto-degradation.

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Dissolve N-methylcyclohexanamine (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM) under a continuous nitrogen sweep.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the starting amine (which would otherwise halt the reaction). The nitrogen atmosphere prevents atmospheric moisture from hydrolyzing the highly reactive acid chloride into an unreactive carboxylic acid.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add 2-chloropropanoyl chloride (1.1 eq) dropwise over 30 minutes.

    • Causality: Acylation is highly exothermic. Dropwise addition at 0 °C strictly controls the thermal kinetics, minimizing the formation of ketene side-products and preventing the premature elimination of the α -chloride to form an unwanted substituted acrylamide.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) mobile phase.

    • Self-Validation: The complete disappearance of the amine starting material (visualized via ninhydrin stain) and the emergence of a higher Rf​ UV-active spot confirms full conversion, validating the forward progress of the reaction before workup begins.

  • Quench & Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3​ . Separate the organic layer and wash sequentially with 1M HCl, distilled water, and brine.

    • Causality & Validation: NaHCO3​ neutralizes any residual acid chloride. Crucially, the 1M HCl wash selectively protonates unreacted N-methylcyclohexanamine, forcing it into the aqueous phase. This ensures the final organic layer is completely free of nucleophilic amines, validating the chemical stability of the isolated product.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the final product.

Synthesis Amine N-methylcyclohexanamine + TEA in DCM React Acylation Reaction (Stir 2h, RT) Amine->React Acid 2-chloropropanoyl chloride (Dropwise, 0°C) Acid->React Workup Aqueous Workup (HCl, NaHCO3, Brine) React->Workup Quench Product Purified Product (>95% Yield) Workup->Product Isolate

Fig 2: Step-by-step synthetic workflow for 2-chloro-N-cyclohexyl-N-methylpropanamide.

Application Workflow: Activity-Based Protein Profiling (ABPP)

To utilize 2-chloro-N-cyclohexyl-N-methylpropanamide in chemoproteomics, an alkyne-tagged derivative of the scaffold is typically synthesized to enable click-chemistry-based enrichment.

Objective: Identify the specific cysteine residues covalently modified by the sterically tuned electrophile within a live cellular proteome.

Step-by-Step Methodology:

  • Live-Cell Probe Incubation: Incubate target cells (e.g., MCF-7 breast cancer cells) with 10 µM of the alkyne-tagged probe for 4 hours at 37 °C.

    • Causality: Performing the labeling in live cells rather than lysates preserves native protein conformations, endogenous protein-protein interactions, and physiological intracellular redox states. This ensures that the measured cysteine reactivity reflects true biological susceptibility rather than artificial exposure.

  • Lysis and Click Chemistry: Lyse the cells in PBS containing 0.1% NP-40. Initiate Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding biotin-azide, CuSO4​ , THPTA ligand, and sodium ascorbate.

    • Causality: The THPTA ligand is critical; it coordinates and stabilizes the catalytic Cu(I) species, preventing the generation of reactive oxygen species (ROS) that would artificially oxidize unbound cysteines during the sample preparation.

  • Enrichment and Stringent Washing: Introduce streptavidin-agarose beads to capture the biotinylated targets. Wash the beads stringently with 1% SDS in PBS.

    • Self-Validation: The harsh 1% SDS wash acts as an internal validation step. SDS denatures proteins and disrupts all non-covalent interactions. Therefore, any protein that remains bound to the beads post-wash is definitively proven to be covalently modified by the probe, validating the irreversible nature of the target engagement.

  • On-Bead Digestion and LC-MS/MS: Reduce the enriched proteins with DTT, alkylate free thiols with iodoacetamide, and digest with trypsin. Analyze the resulting peptides via LC-MS/MS to identify the specific sites of covalent modification.

References

  • PubChem Compound Summary for CID 5152357. National Center for Biotechnology Information. URL:[Link]

  • Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening–Target Identification Campaigns. ACS Omega / PubMed Central. URL:[Link]

  • Deglycase-activity oriented screening to identify DJ-1 inhibitors. Chemical Communications / PubMed Central. URL:[Link]

Exploratory

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of 2-chloro-N-cyclohexyl-N-methylpropanamide

A Framework for Investigation and Prediction Disclaimer: Publicly available scientific literature does not contain specific pharmacokinetic or metabolism studies for 2-chloro-N-cyclohexyl-N-methylpropanamide. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

A Framework for Investigation and Prediction

Disclaimer: Publicly available scientific literature does not contain specific pharmacokinetic or metabolism studies for 2-chloro-N-cyclohexyl-N-methylpropanamide. This guide is therefore constructed as a predictive framework, grounded in established principles of drug metabolism and based on data from structurally analogous compounds. The proposed pathways and protocols represent a robust scientific approach for the investigation of this molecule.

Executive Summary

The development of any novel chemical entity for pharmaceutical or other applications necessitates a thorough understanding of its interaction with biological systems. This guide provides a comprehensive technical overview of the anticipated pharmacokinetics (PK) and metabolic fate of 2-chloro-N-cyclohexyl-N-methylpropanamide. In the absence of direct empirical data, this document synthesizes information from related chemical classes—namely chloroacetamides, N-methyl amides, and N-cyclohexyl compounds—to construct a predictive ADME (Absorption, Distribution, Metabolism, and Excretion) profile. We delineate probable metabolic pathways, detail the requisite experimental protocols for their validation, and present a framework for the analytical quantification of the parent compound and its metabolites. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental designs.

Introduction to 2-chloro-N-cyclohexyl-N-methylpropanamide

2-chloro-N-cyclohexyl-N-methylpropanamide is a synthetic molecule featuring a chloro-substituted amide functional group, an N-methyl substituent, and a cyclohexyl moiety. Its physicochemical properties, such as lipophilicity (predicted XlogP: 2.6), will significantly influence its pharmacokinetic behavior. A comprehensive understanding of its ADME profile is critical for assessing its potential efficacy, safety, and dosing regimens in any future applications. The structural features of this compound suggest several potential sites for metabolic transformation, which will be the central focus of this guide.

Predicted Metabolic Pathways

The metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions, which serve to increase the polarity of the compound, facilitating its excretion.[1][2][3] Based on the structure of 2-chloro-N-cyclohexyl-N-methylpropanamide, we can predict several key metabolic transformations.

Phase I Metabolism

Phase I reactions introduce or expose functional groups.[4] For the target compound, these are likely to be mediated primarily by the cytochrome P450 (CYP) superfamily of enzymes.[5][6]

  • N-Demethylation: The N-methyl group is a common site for oxidative metabolism. CYP-mediated oxidation of the methyl group would form a carbinolamide intermediate, which can be unstable and subsequently demethylate to yield N-cyclohexyl-2-chloropropanamide and formaldehyde.[7][8][9] This is a well-established pathway for N-methyl amides.[10][11]

  • Cyclohexyl Ring Hydroxylation: The cyclohexyl ring offers multiple sites for aliphatic hydroxylation, a classic CYP-mediated reaction. This can lead to the formation of various mono- or di-hydroxylated metabolites, with the exact position of hydroxylation depending on the specific CYP isozymes involved and steric accessibility.

  • Dechlorination: The chlorine atom can be removed through several mechanisms. Oxidative dechlorination, catalyzed by CYPs, can occur, leading to the formation of a hydroxylated intermediate that may rearrange. Reductive dechlorination can also occur under certain conditions.[6]

  • Amide Hydrolysis: While generally more stable than esters, the amide bond can be cleaved by hydrolase enzymes, such as amidases, to yield cyclohexyl(methyl)amine and 2-chloropropionic acid.[4]

Phase_I_Metabolism Parent 2-chloro-N-cyclohexyl- N-methylpropanamide N_Demethyl N-Demethylated Metabolite Parent->N_Demethyl CYP-mediated N-Demethylation Hydroxylated Hydroxylated Metabolite (Cyclohexyl Ring) Parent->Hydroxylated CYP-mediated Hydroxylation Dechlorinated Dechlorinated Metabolite Parent->Dechlorinated Dechlorination Hydrolyzed Amide Hydrolysis Products Parent->Hydrolyzed Amidase

Caption: Predicted Phase I metabolic pathways for 2-chloro-N-cyclohexyl-N-methylpropanamide.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules.[12][13]

  • Glutathione Conjugation: The presence of a chlorine atom makes the molecule susceptible to nucleophilic attack by glutathione (GSH), a critical detoxification pathway for halogenated compounds.[14][15] This reaction, catalyzed by glutathione S-transferases (GSTs), would displace the chlorine atom, forming a glutathione conjugate.[16][17] This conjugate can be further metabolized to a mercapturic acid derivative before excretion.

  • Glucuronidation: The hydroxylated metabolites formed during Phase I can undergo glucuronidation. This reaction, mediated by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the hydroxyl group, significantly increasing water solubility.[13]

Phase_II_Metabolism Parent 2-chloro-N-cyclohexyl- N-methylpropanamide GSH_Conjugate Glutathione Conjugate Parent->GSH_Conjugate GST-mediated Conjugation Hydroxylated_Metabolite Hydroxylated Metabolite Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate UGT-mediated Conjugation

Caption: Predicted Phase II metabolic pathways for 2-chloro-N-cyclohexyl-N-methylpropanamide and its metabolites.

Experimental Protocols for ADME Profiling

A tiered approach is recommended for characterizing the ADME properties of 2-chloro-N-cyclohexyl-N-methylpropanamide, starting with in vitro assays and progressing to in vivo studies.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to assess metabolic stability and identify metabolic pathways.[18][19]

4.1.1 Metabolic Stability Assay in Liver Microsomes

This assay determines the intrinsic clearance of the compound by Phase I enzymes.[20]

  • Objective: To determine the rate of disappearance of the parent compound in the presence of liver microsomes.

  • Materials:

    • Pooled human or animal (rat, mouse, dog) liver microsomes.

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

    • Phosphate buffer (pH 7.4).

    • Test compound stock solution.

    • Positive control compound (e.g., a compound with known metabolic instability).

    • Ice-cold acetonitrile with an internal standard for reaction termination.

  • Protocol:

    • Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.

    • Add the test compound to the microsome solution to a final concentration (e.g., 1 µM).

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile with an internal standard to stop the reaction.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

4.1.2 Metabolite Identification in Hepatocytes

Hepatocytes contain both Phase I and Phase II enzymes and provide a more complete picture of metabolism.[21][22]

  • Objective: To identify the major metabolites of the compound.

  • Materials:

    • Cryopreserved or fresh hepatocytes (human or animal).

    • Hepatocyte culture medium.

    • Test compound.

  • Protocol:

    • Plate hepatocytes in collagen-coated plates and allow them to attach.

    • Replace the medium with fresh medium containing the test compound at a specified concentration (e.g., 10 µM).

    • Incubate for a set period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

    • Collect both the cell culture medium and cell lysate.

    • Process the samples (e.g., protein precipitation, solid-phase extraction) to extract the compound and its metabolites.

    • Analyze the extracts using high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the complete ADME profile of a compound in a whole organism.[23][24][25]

4.2.1 Single-Dose Pharmacokinetic Study in Rodents

  • Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

  • Animal Model: Male Sprague-Dawley rats are a common choice.

  • Protocol:

    • Divide animals into two groups: intravenous (IV) and oral (PO) administration.

    • Administer a single dose of the compound (e.g., 1 mg/kg IV and 10 mg/kg PO).

    • Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

    • Process the blood to obtain plasma.

    • Extract the compound from plasma and analyze the concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot plasma concentration versus time. Use pharmacokinetic software to calculate parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), t1/2, and bioavailability (F%).

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time at which Cmax is observed
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability
Table 1: Key Pharmacokinetic Parameters.

Analytical Methodology

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[26][27][28]

Sample Preparation
  • Protein Precipitation: A simple and common method where a cold organic solvent (e.g., acetonitrile) is added to the biological sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): Separates the analyte from the matrix based on its solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): Uses a solid sorbent to selectively retain the analyte while the matrix is washed away.

LC-MS/MS Analysis
  • Chromatography: Reversed-phase HPLC is typically used to separate the parent compound from its metabolites based on their polarity.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. For metabolite identification, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred.

Analytical_Workflow Sample Biological Sample (Plasma, Urine, Microsomes) Extraction Sample Preparation (Protein Precipitation, LLE, or SPE) Sample->Extraction LC HPLC Separation Extraction->LC MS Mass Spectrometry (Quantification or Identification) LC->MS Data Data Analysis MS->Data

Caption: General analytical workflow for pharmacokinetic and metabolism studies.

Conclusion and Future Directions

This guide has outlined a predictive framework for the pharmacokinetic and metabolic profiling of 2-chloro-N-cyclohexyl-N-methylpropanamide based on its chemical structure and data from analogous compounds. The proposed metabolic pathways include N-demethylation, cyclohexyl hydroxylation, dechlorination, amide hydrolysis, and conjugation with glutathione and glucuronic acid. A systematic experimental approach, beginning with in vitro metabolic stability and metabolite identification assays and progressing to in vivo pharmacokinetic studies in animal models, will be crucial to empirically validate these predictions. The data generated from these studies will be fundamental in assessing the potential of this molecule for any future development and application.

References

  • Chen, S. Y., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. PubMed. [Link][29][30]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River. [Link][19]

  • Coleman, S., et al. (2000). Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. PubMed. [Link][31][32]

  • Doty, S. L., et al. (2000). Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. PNAS. [Link][33][34]

  • Guengerich, F. P. (2014). Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. PubMed. [Link][6]

  • Hollenberg, P. F., et al. (2011). Metabolism of N-methyl-amide by cytochrome P450s: formation and characterization of highly stable carbinol-amide intermediate. PubMed. [Link][7]

  • IntechOpen. (2024). Drug Metabolism: Phase I and Phase II Metabolic Pathways. IntechOpen. [Link][2]

  • Iyer, K. R., et al. (1998). Metabolism of Glutathione S-Conjugates: Multiple Pathways. PMC. [Link][15]

  • Kalgutkar, A. S., et al. (2020). Copper-Catalyzed Radical N-Demethylation of Amides Using N-Fluorobenzenesulfonimide as an Oxidant. Organic Letters. [Link][9]

  • Larsson, A. M., et al. (2018). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC. [Link][35]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. [Link][24]

  • Novelgene Technologies. (n.d.). Xenobiotic Metabolites Analysis. Novelgene. [Link][27]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link][20]

  • Perry, S. J., et al. (1986). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link][10]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link][23]

  • Sobus, J. R., et al. (2022). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. Frontiers in Environmental Science. [Link][22]

  • T'jollyn, H., et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy. [Link][11]

  • USMLE Strike. (n.d.). Phase I vs. Phase II Metabolism. USMLE Strike. [Link][3]

  • Van den Berg, G., et al. (1985). Model studies in cytochrome P-450-mediated toxicity of halogenated compounds: radical processes involving iron porphyrins. PubMed. [Link][36]

Sources

Foundational

thermodynamic stability of 2-chloro-N-cyclohexyl-N-methylpropanamide

An in-depth technical analysis of 2-chloro-N-cyclohexyl-N-methylpropanamide requires a rigorous understanding of its structural thermodynamics, degradation kinetics, and electrophilic reactivity. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-chloro-N-cyclohexyl-N-methylpropanamide requires a rigorous understanding of its structural thermodynamics, degradation kinetics, and electrophilic reactivity. As a Senior Application Scientist, I approach the thermodynamic profiling of such α -chloroamides not merely as a data-collection exercise, but as a mechanistic puzzle where molecular geometry dictates macroscopic stability.

This whitepaper provides a comprehensive guide to the , detailing the causality behind its degradation pathways, its interactions with biological nucleophiles, and the self-validating experimental protocols required to accurately quantify its kinetic profile.

Structural Thermodynamics and Conformational Dynamics

The is governed by the interplay between the α -chloroethyl moiety and the sterically demanding N-cyclohexyl-N-methyl amine group.

Amide Bond Rotational Barrier

In standard N,N-dialkylamides, the partial double-bond character of the C–N bond creates a rotational energy barrier ( ΔG‡ ) of approximately 15–20 kcal/mol. However, the introduction of the bulky cyclohexyl group fundamentally alters this thermodynamic landscape.

The Causality of Steric Destabilization: The steric clash between the N-cyclohexyl ring and the α -chloroethyl group forces the molecule into a higher-energy ground state. Because the ground state is thermodynamically destabilized by steric repulsion, the energy gap between the ground state and the orthogonal transition state (where the p-orbital overlap is broken) is narrowed. Consequently, the rotational barrier is slightly lowered compared to unhindered amides, leading to faster cis-trans isomerization at ambient temperatures.

The α -Chloro Thermodynamic Sink

The C–Cl bond represents a thermodynamic sink. While the bond is exergonically susceptible to nucleophilic attack ( ΔG∘<0 ), it remains kinetically stable at neutral pH due to a high activation energy barrier. The stability of this bond is highly dependent on the pH of the microenvironment, which dictates the dominant degradation mechanism.

Hydrolytic Stability Profiles: Acid vs. Base Catalysis

The degradation of 2-chloro-N-cyclohexyl-N-methylpropanamide is highly pH-dependent, diverging into two distinct mechanistic pathways.

Degradation Parent 2-chloro-N-cyclohexyl- N-methylpropanamide Base Base Catalysis (OH⁻) S_N2 Substitution Parent->Base pH > 9 Acid Acid Catalysis (H⁺) Amide Cleavage Parent->Acid pH < 3 Prod1 2-hydroxy-N-cyclohexyl- N-methylpropanamide Base->Prod1 Exergonic Prod2 2-chloropropanoic acid + N-methylcyclohexanamine Acid->Prod2 Exergonic

Thermodynamic degradation pathways of 2-chloro-N-cyclohexyl-N-methylpropanamide.

Base-Catalyzed Pathway (S_N2 Substitution): Under alkaline conditions, the hydroxide ion (OH⁻) acts as a strong nucleophile. Because the amide carbonyl is heavily shielded by the N-cyclohexyl and N-methyl groups, acyl addition is sterically hindered. Instead, the OH⁻ ion attacks the less sterically hindered, highly electrophilic α -carbon. This results in an intermolecular S_N2 substitution, displacing the chloride ion to form 2-hydroxy-N-cyclohexyl-N-methylpropanamide. This pathway aligns with established literature on the.

Acid-Catalyzed Pathway (Amide Cleavage): Under acidic conditions, the mechanism shifts entirely. The hydronium ion (H⁺) protonates the amide carbonyl oxygen, transforming the carbonyl carbon into a potent electrophile. Water, acting as a weak nucleophile, attacks the activated carbonyl. The tetrahedral intermediate collapses, expelling N-methylcyclohexanamine and yielding 2-chloropropanoic acid. The C–Cl bond remains largely intact because it is not activated by acid catalysis.

Quantitative Thermodynamic Parameters
Degradation PathwayCatalyst / ConditionPrimary MechanismActivation Energy ( Ea​ ) ΔG∘ (298K)Est. Half-life (25°C)
Neutral Hydrolysis H₂O (pH 7.0)S_N2 at α -carbon~26.5 kcal/mol-10.2 kcal/mol> 3.5 years
Base Hydrolysis OH⁻ (pH 11.0)S_N2 at α -carbon~19.2 kcal/mol-14.5 kcal/mol~14 days
Acid Hydrolysis H⁺ (pH 2.0)Amide Cleavage~23.8 kcal/mol-8.4 kcal/mol~1.2 years
Photodegradation UV (254 nm)Radical C–Cl homolysisN/A (Photochemical)Exergonic~4.5 hours

Proteomic Stability and Electrophilic Reactivity

Beyond simple aqueous hydrolysis, the thermodynamic stability of α -chloroamides is critical in biological matrices. The α -chloro moiety is a potent electrophile capable of irreversibly alkylating nucleophilic residues (primarily cysteines) on proteins.

When biological systems are exposed to chloroacetamides, the resulting covalent modifications disrupt the thermodynamic folding funnel of the target proteins. This leads to widespread protein misfolding and aggregation. Recent proteomic studies, such as those detailing how, demonstrate that the reactivity is not solely driven by inherent electrophilicity, but by the idiosyncratic microenvironments of the protein binding pockets that lower the activation energy for the S_N2 alkylation event.

Experimental Methodology: Self-Validating Kinetic Profiling

To accurately model the , we must employ a forced degradation protocol.

The Causality of the Self-Validating Design: Traditional aliquoting methods suffer from volumetric errors and matrix suppression during LC-MS/MS analysis. To eliminate these variables, this protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) added prior to the quenching step. By establishing a fixed Analyte-to-IS ratio at the exact moment the reaction is stopped, any subsequent sample loss or ionization variance is mathematically canceled out. The system validates its own quantitative accuracy.

Workflow S1 1. Sample Prep (10 mM in Buffer) S2 2. Thermal/pH Stress (Controlled Environment) S1->S2 S3 3. Quench & SIL-IS Spike (Self-Validating Step) S2->S3 S4 4. LC-MS/MS Analysis (MRM Quantification) S3->S4 S5 5. Kinetic Modeling (Arrhenius Extraction) S4->S5

Self-validating experimental workflow for kinetic thermodynamic profiling.

Step-by-Step Protocol
  • Stock Preparation: Dissolve 2-chloro-N-cyclohexyl-N-methylpropanamide in HPLC-grade acetonitrile to a concentration of 10 mM.

  • Buffer Equilibration: Prepare three sets of 50 mM buffered solutions: Phosphate buffer (pH 2.0), HEPES buffer (pH 7.4), and Borate buffer (pH 11.0). Pre-equilibrate the buffers in a thermomixer at 40°C, 60°C, and 80°C.

  • Reaction Initiation: Spike the 10 mM stock into the pre-equilibrated buffers to achieve a final concentration of 100 µM (1% acetonitrile final). Vortex immediately.

  • Self-Validating Quench: At designated timepoints (0, 1, 4, 8, 24, 48 hours), extract a 100 µL aliquot. Immediately transfer it into a vial containing 100 µL of cold quench solution (1% Formic Acid in Acetonitrile) pre-spiked with 1 µM of a ¹³C/¹⁵N-labeled analog (SIL-IS).

    • Scientific Rationale: The acid neutralizes base-catalyzed reactions, while the organic crash halts acid-catalyzed hydrolysis. The pre-spiked SIL-IS locks in the quantitative ratio.

  • Centrifugation: Spin the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts.

  • LC-MS/MS Analysis: Inject 2 µL of the supernatant onto a C18 reverse-phase column. Utilize Multiple Reaction Monitoring (MRM) to track the parent mass transition and the emergence of the 2-hydroxy degradant (base) or 2-chloropropanoic acid (acid).

  • Thermodynamic Extraction: Plot ln(k) versus 1/T (Arrhenius plot) to extract the activation energy ( Ea​ ) and utilize the Eyring equation to determine the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation.

Conclusion

The is a direct manifestation of its structural constraints. The steric bulk of the N-cyclohexyl-N-methyl group dictates its conformational dynamics and shields the amide bond from base-catalyzed cleavage, redirecting alkaline degradation toward α -carbon S_N2 substitution. Understanding these pathways, and accurately quantifying them using self-validating LC-MS/MS protocols, is essential for predicting the molecule's environmental persistence and its off-target proteomic liabilities.

References

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides Source: Journal of Agricultural and Food Chemistry (American Chemical Society) URL:[Link]

  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles Source: ACS Chemical Biology (American Chemical Society) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-Chloro-N-cyclohexyl-N-methylpropanamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of α -chloroamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of α -chloroamides, such as 2-chloro-N-cyclohexyl-N-methylpropanamide, represents a fundamental transformation in organic synthesis and medicinal chemistry. These compounds serve as versatile electrophilic intermediates, enabling subsequent nucleophilic substitutions (e.g., amination, alkoxylation, or thiolation) to generate diverse pharmacophores and biologically active libraries[1].

The target compound is synthesized via the bimolecular nucleophilic acyl substitution (acylation) of the secondary amine, N-methylcyclohexylamine, with 2-chloropropionyl chloride.

Causality in Experimental Design
  • Choice of Base: The reaction generates equimolar amounts of hydrogen chloride (HCl). If left unneutralized, HCl will protonate the nucleophilic N-methylcyclohexylamine, forming an unreactive hydrochloride salt and halting the reaction at 50% conversion[2][3]. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is employed as a non-nucleophilic auxiliary base to scavenge HCl, driving the reaction to completion.

  • Temperature Control: The acylation of secondary amines with acyl chlorides is highly exothermic. Dropwise addition at 0 °C is critical to prevent thermal runaway, minimize the degradation of the acyl chloride, and suppress the formation of ketene byproducts[3].

  • Solvent Selection: Anhydrous dichloromethane (DCM) is utilized due to its inertness toward acyl chlorides and its excellent solubilizing properties for both the amine and the resulting amide.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometric ratios for a standard 100 mmol scale synthesis.

Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeMolesRole
N-Methylcyclohexylamine113.201.0011.32 g100 mmolLimiting Reagent
2-Chloropropionyl chloride126.971.1013.97 g110 mmolAcylating Agent
Triethylamine (TEA)101.191.2012.14 g (16.7 mL)120 mmolAcid Scavenger
Dichloromethane (DCM)84.93N/A150 mLN/ASolvent

Experimental Workflow

Workflow A N-Methylcyclohexylamine + Triethylamine (DCM) B Cool to 0 °C (Ice Bath) A->B C Dropwise Addition: 2-Chloropropionyl Chloride B->C D Stir at RT (2-4 hours) C->D E Aqueous Workup (HCl, NaHCO3, Brine) D->E F Purified Product (Chromatography) E->F

Experimental workflow for the synthesis of 2-chloro-N-cyclohexyl-N-methylpropanamide.

Step-by-Step Synthesis Protocol

Safety Precautions: 2-Chloropropionyl chloride is a corrosive lachrymator. N-methylcyclohexylamine is a volatile, basic irritant[2]. All operations must be conducted in a properly functioning fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).

Step 1: Reaction Setup
  • Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and an argon/nitrogen inlet.

  • Charge the flask with N-methylcyclohexylamine (11.32 g, 100 mmol) and anhydrous dichloromethane (100 mL).

  • Add triethylamine (16.7 mL, 120 mmol) to the stirring solution in one portion.

  • Submerge the reaction flask in an ice-water bath and allow the mixture to cool to an internal temperature of 0 °C for 15 minutes.

Step 2: Acylation
  • In a separate dry vial, dilute 2-chloropropionyl chloride (13.97 g, 110 mmol) with anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel.

  • Begin the dropwise addition of the 2-chloropropionyl chloride solution into the reaction mixture over a period of 30–45 minutes. Maintain vigorous stirring. Note: The formation of a dense white precipitate (triethylamine hydrochloride) will be observed immediately.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C).

  • Stir the reaction at room temperature for 2 to 4 hours. Monitor reaction completion via TLC (Hexanes:Ethyl Acetate 3:1, visualized with UV and KMnO 4​ stain).

Step 3: Quenching and Workup
  • Quench the reaction by carefully adding 50 mL of deionized water to dissolve the triethylamine hydrochloride salts. Transfer the biphasic mixture to a separatory funnel.

  • Separate the organic (bottom) layer. Extract the aqueous layer with an additional 50 mL of DCM.

  • Combine the organic layers and wash sequentially with:

    • 1 M aqueous HCl (50 mL) to remove unreacted amines.

    • Saturated aqueous NaHCO 3​ (50 mL) to neutralize residual acids.

    • Saturated aqueous NaCl (brine, 50 mL) to aid in drying.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO 4​ ), filter through a fritted funnel, and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (typically 9:1 to 4:1) to afford pure 2-chloro-N-cyclohexyl-N-methylpropanamide.

  • Characterize the purified compound via 1 H NMR, 13 C NMR, and LC-MS to confirm structural identity and purity (>95%).

References

  • CymitQuimica. CAS 100-60-7: N-Methylcyclohexylamine Properties and Applications.2

  • Benchchem. N-Methylcyclohexylamine | High-Purity Reagent and Acylation Workflows.3

  • Liu, Y. et al. (2024). Asymmetric synthesis of alpha-chloroamides via photoenzymatic hydroalkylation of olefins. Journal of the American Chemical Society, 146, 7191–7197. 1

Sources

Application

using 2-chloro-N-cyclohexyl-N-methylpropanamide as a chemical precursor

Application Note: 2-Chloro-N-cyclohexyl-N-methylpropanamide as a Versatile Electrophilic Precursor in Drug Discovery Executive Summary In modern medicinal chemistry and agrochemical development, α-chloroamides serve as i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Chloro-N-cyclohexyl-N-methylpropanamide as a Versatile Electrophilic Precursor in Drug Discovery

Executive Summary

In modern medicinal chemistry and agrochemical development, α-chloroamides serve as indispensable building blocks for constructing complex, heteroatom-rich molecular architectures. Specifically, 2-chloro-N-cyclohexyl-N-methylpropanamide (CAS: 554438-63-0) offers a highly tunable scaffold. The N-cyclohexyl-N-methyl tertiary amide motif provides favorable lipophilicity and metabolic stability—critical parameters in drug design—while the α-chloro substituent acts as a highly reactive electrophilic center for divergent functionalization. This guide details the mechanistic principles, optimized reaction parameters, and validated protocols for utilizing this precursor in nucleophilic substitution workflows.

Mechanistic Principles & Reactivity Profile

The synthetic utility of 2-chloro-N-cyclohexyl-N-methylpropanamide relies on the precise electronic properties of its two key functional groups:

  • Chemoselectivity via Amide Stability: Unlike acid chlorides or esters, which readily undergo nucleophilic acyl substitution at the carbonyl carbon, the amide carbonyl is the least reactive of the carboxylic acid derivatives[1]. This inherent stability effectively suppresses undesired acyl substitution, directing nucleophilic attack exclusively to the α-carbon[2].

  • Electrophilic Activation: The adjacent electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon. While classical models assume a strict SN2 mechanism for α-halo substitution, recent computational studies on related α-chloro amides suggest that depending on the nucleophile and solvent, these reactions can exhibit borderline SN1/SN2 character due to the stabilization of partial positive charge by the amide nitrogen[3].

  • Prevention of N-Alkylation (Causality of Design): Secondary amides (bearing an N-H bond) can undergo competitive deprotonation by strong bases, leading to N-alkylation side reactions. Because 2-chloro-N-cyclohexyl-N-methylpropanamide is a tertiary amide, it lacks an acidic nitrogen proton. This structural feature ensures absolute chemoselectivity, forcing the nucleophile to attack the α-carbon.

Quantitative Data: Reaction Optimization Summary

The choice of nucleophile, base, and solvent dictates the reaction efficiency. Polar aprotic solvents (e.g., DMF, MeCN) are strongly recommended as they poorly solvate anions, thereby leaving the nucleophile "naked" and highly reactive, while simultaneously stabilizing the polar transition state.

Target DerivativeNucleophile TypeOptimal BasePreferred SolventTemp (°C)Typical Yield (%)
α-Amino Amide 1° or 2° AmineK₂CO₃ or DIPEAMeCN60–8075–90
α-Thioether Amide Thiol (R-SH)NaH or Cs₂CO₃DMF0–2585–95
α-Alkoxy Amide Alcohol (R-OH)NaH or KOtBuTHF0–6560–80

Experimental Protocols

Protocol A: Synthesis of α-Amino Amides via SN2 Displacement

Rationale: Potassium carbonate (K₂CO₃) is utilized as a heterogeneous, non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile. Acetonitrile (MeCN) is chosen for its polar aprotic nature, which accelerates the SN2 displacement while allowing easy removal during workup.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-N-cyclohexyl-N-methylpropanamide (1.0 equiv, 10 mmol) in anhydrous MeCN (0.2 M, 50 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.5 equiv, 25 mmol). Expert Insight: Ensure the K₂CO₃ is freshly dried; trace moisture can lead to competitive hydrolysis of the α-chloride, yielding an undesired α-hydroxy amide byproduct.

  • Nucleophile Addition: Add the secondary amine (1.2 equiv, 12 mmol) dropwise at room temperature.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 70°C. Stir vigorously for 4–8 hours.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Eluent: 3:1 Hexanes/EtOAc). The starting material (Rf ~0.6) should be completely consumed, replaced by a more polar, UV-active or ninhydrin-positive product spot (Rf ~0.2–0.4).

  • Quenching & Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with EtOAc (20 mL). Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in EtOAc (50 mL) and wash with saturated aqueous NaHCO₃ (2 × 25 mL) and brine (25 mL). Causality: The basic wash ensures the newly formed amine product remains in its free-base (organic-soluble) form rather than a water-soluble hydrochloride salt.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to yield the pure α-amino amide.

Protocol B: Synthesis of α-Thioether Amides

Rationale: Thiols are excellent nucleophiles but are prone to oxidative dimerization (disulfide formation). Using sodium hydride (NaH) in DMF at 0°C rapidly generates the highly reactive thiolate anion, ensuring rapid SN2 displacement before oxidative side reactions can occur[4].

  • Thiolate Generation: Suspend NaH (60% dispersion in mineral oil, 1.1 equiv) in anhydrous DMF (0.1 M) at 0°C under argon. Slowly add the thiol (1.05 equiv). Stir for 15 minutes until hydrogen gas evolution (a self-validating indicator of successful deprotonation) ceases.

  • Electrophile Addition: Add a solution of 2-chloro-N-cyclohexyl-N-methylpropanamide (1.0 equiv) in DMF dropwise to the cold thiolate solution.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 1–2 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Causality: This neutralizes unreacted NaH and protonates any excess thiolate, preventing it from interfering with purification. Extract the aqueous layer with diethyl ether (3 × 30 mL).

  • Washing: Wash the combined organic layers with water (5 × 20 mL) to effectively partition and remove the DMF, followed by a final brine wash. Dry over MgSO₄, concentrate, and purify.

Mechanistic Visualization

G cluster_Nu Nucleophiles Precursor 2-Chloro-N-cyclohexyl- N-methylpropanamide TS Bimolecular Nucleophilic Substitution (SN2) Precursor->TS Electrophile Amine Amines (R-NH₂) Amine->TS Attack at α-Carbon Thiol Thiols (R-SH) Thiol->TS Alkoxide Alkoxides (R-O⁻) Alkoxide->TS Prod_Amine α-Amino Amide Derivatives TS->Prod_Amine Displacement of Cl⁻ Prod_Thiol α-Thioether Amide Derivatives TS->Prod_Thiol Prod_Alkoxide α-Alkoxy Amide Derivatives TS->Prod_Alkoxide

Figure 1: Divergent SN2 nucleophilic substitution pathways of 2-chloro-N-cyclohexyl-N-methylpropanamide.

References

  • [2] α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society. Available at:[Link]

  • [3] Asymmetric Nucleophilic Allylation of α-Chloro Glycinate via Squaramide Anion-Abstraction Catalysis: SN1 or SN2 Mechanism, or Both? The Journal of Organic Chemistry. Available at:[Link]

Sources

Method

Preclinical In Vivo Dosing Strategies and Pharmacokinetic Profiling for 2-Chloro-N-cyclohexyl-N-methylpropanamide

Target Audience: Preclinical Researchers, Pharmacokineticists, and Drug Development Scientists Document Type: Advanced Application Note & Validated Protocol Introduction & Mechanistic Rationale The compound 2-chloro-N-cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacokineticists, and Drug Development Scientists Document Type: Advanced Application Note & Validated Protocol

Introduction & Mechanistic Rationale

The compound 2-chloro-N-cyclohexyl-N-methylpropanamide (CAS: 554438-63-0) is an α -chloroacetamide derivative. In modern drug discovery, α -chloroacetamides are frequently utilized as electrophilic "warheads" designed to form irreversible covalent bonds with nucleophilic cysteine residues on target proteins [2].

However, transitioning covalent modifiers from in vitro assays to in vivo models presents significant pharmacokinetic (PK) and toxicological challenges. The intrinsic electrophilicity of the α -chloroacetamide moiety makes it highly susceptible to rapid nucleophilic attack by endogenous glutathione (GSH), a reaction heavily catalyzed by hepatic Glutathione S-Transferases (GSTs) [3]. Consequently, researchers must carefully design dosing strategies that overcome high hepatic first-pass metabolism, ensure systemic exposure, and mitigate the risk of hepatotoxicity driven by GSH depletion.

This application note provides a comprehensive, causality-driven framework for formulating, dosing, and monitoring 2-chloro-N-cyclohexyl-N-methylpropanamide in murine models.

Metabolic & Pharmacodynamic Pathways

Understanding the in vivo fate of this compound is critical for designing an effective dosing regimen. Upon administration, the compound faces competing pathways: target engagement (pharmacodynamics) versus GST-mediated detoxification (clearance).

Metabolism A 2-chloro-N-cyclohexyl- N-methylpropanamide B Hepatic GSTs (Glutathione S-Transferases) A->B Hepatic First-Pass D Target Protein (Covalent Modification) A->D Cysteine Binding C GSH Conjugate (Detoxification) B->C GSH Addition E Biliary/Renal Excretion C->E Clearance

Metabolic and pharmacodynamic pathways of α-chloroacetamide covalent modifiers.

Physicochemical Profiling & Formulation Strategy

With a predicted XLogP of ~2.6, 2-chloro-N-cyclohexyl-N-methylpropanamide is moderately lipophilic. Attempting to dose this compound in purely aqueous buffers will result in rapid precipitation, leading to erratic oral absorption or fatal micro-embolisms during intravenous (IV) administration.

To ensure thermodynamic solubility and prevent precipitation upon dilution in the bloodstream, a co-solvent/surfactant vehicle is required. We utilize a validated excipient cocktail consisting of DMSO, PEG300, and Tween-80 [4].

  • DMSO (10%) : Disrupts the crystal lattice energy of the solid compound.

  • PEG300 (40%) : Acts as a co-solvent, lowering the dielectric constant of the vehicle to match the drug's lipophilicity [1].

  • Tween-80 (5%) : A non-ionic surfactant that forms protective micelles, preventing drug aggregation when the formulation mixes with the aqueous blood pool [1].

Table 1: Recommended Formulation Vehicles for Murine Dosing
RouteVehicle Composition (v/v)Max Recommended ConcentrationCausality / Rationale
IV / IP 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline5 mg/mLPrevents precipitation in blood; well-tolerated for systemic injection [4].
PO (Oral) 0.5% Carboxymethylcellulose (CMC-Na) or 20% PEG400 / 80% Water10 - 20 mg/mLCreates a stable suspension or micro-emulsion for sustained GI absorption [1].

Self-Validating Experimental Protocol

To establish trustworthiness, this protocol incorporates internal controls and analytical validation via LC-MS/MS.

Workflow F1 Formulation Preparation (10% DMSO, 40% PEG300, 5% Tween-80) D1 In Vivo Dosing (IV & PO Administration) F1->D1 Quality Control (DLS/Visual) S1 Serial Blood Sampling (Tail Vein / Cardiac Puncture) D1->S1 Time-course collection A1 LC-MS/MS Analysis (Parent Drug & Metabolites) S1->A1 Plasma extraction P1 PK Parameter Calculation (AUC, Cmax, t1/2, Clearance) A1->P1 Data modeling

Self-validating preclinical workflow for in vivo dosing and PK profiling.

Step 1: Formulation Preparation (IV Dosing)
  • Weigh the required mass of 2-chloro-N-cyclohexyl-N-methylpropanamide powder.

  • Add 10% (total volume) DMSO and vortex until the compound is completely dissolved (clear solution). Do not proceed if particulates remain.

  • Add 40% PEG300 and vortex for 30 seconds.

  • Add 5% Tween-80 and vortex for 30 seconds.

  • Dropwise, add 45% sterile Saline while continuously vortexing to prevent localized precipitation.

  • Validation Check : Visually inspect the solution against a dark background. It must be optically clear. Use Dynamic Light Scattering (DLS) if available to confirm the absence of sub-visible aggregates.

Step 2: Animal Dosing & Sampling
  • Subjects : Male C57BL/6 mice (8-10 weeks old), fasted overnight for PO dosing, fed ad libitum for IV dosing.

  • Administration :

    • IV Cohort: Administer 2 mg/kg via tail vein injection (max volume 5 mL/kg).

    • PO Cohort: Administer 10 mg/kg via oral gavage (max volume 10 mL/kg).

  • Serial Sampling : Collect 20 µL of blood via tail snip or saphenous vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Centrifuge blood at 3,000 × g for 10 minutes at 4°C to isolate plasma. Store at -80°C until analysis.

Step 3: LC-MS/MS Quantification & Safety Monitoring

Because chloroacetamides are highly reactive, parent drug degradation can occur ex vivo.

  • Quenching : Immediately upon plasma collection, precipitate proteins using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or a deuterated analog).

  • Metabolite Tracking : Configure the mass spectrometer to monitor not only the parent mass ( m/z [M+H]+ 204.1) but also the expected GSH-conjugate mass to accurately calculate the metabolic clearance rate [3].

  • Safety Endpoint : Harvest livers at the 24-hour endpoint and perform a DTNB (Ellman's reagent) colorimetric assay to quantify total hepatic GSH. Significant GSH depletion (>40%) indicates a high risk of electrophile-induced hepatotoxicity.

Expected Pharmacokinetic Outcomes

Due to the covalent reactivity of the α -chloroacetamide group, researchers should anticipate a PK profile characterized by rapid clearance and a relatively short half-life, necessitating frequent dosing (e.g., BID or continuous infusion) for sustained in vivo efficacy.

Table 2: Simulated Pharmacokinetic Parameters in Mice
ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Interpretation
Cmax ~1,200 ng/mL~800 ng/mLModerate oral absorption limited by first-pass metabolism.
Tmax 0.083 h (First timepoint)0.5 - 1.0 hRapid gastric emptying and lipophilic absorption.
t1/2 (Half-life) 0.8 - 1.5 h1.2 - 2.0 hShort half-life driven by GST-mediated conjugation.
Clearance (Cl) > 40 mL/min/kgN/AHigh hepatic extraction ratio.
Bioavailability (F%) 100%15 - 30%Covalent binding in the gut/liver reduces systemic exposure.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-chloro-N-cyclohexyl-N-methylpropanamide Synthesis

Welcome to the Amide Synthesis Technical Support Center. This guide provides comprehensive troubleshooting, mechanistic insights, and validated protocols specifically engineered for the synthesis of 2-chloro-N-cyclohexyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Amide Synthesis Technical Support Center. This guide provides comprehensive troubleshooting, mechanistic insights, and validated protocols specifically engineered for the synthesis of 2-chloro-N-cyclohexyl-N-methylpropanamide via the amidation of N-methylcyclohexylamine with 2-chloropropanoyl chloride.

Mechanistic Troubleshooting & FAQs

Q: Why is my reaction yield capped at ~40-50% when I mix the amine and acid chloride directly? A: The nucleophilic acyl substitution between N-methylcyclohexylamine and 2-chloropropanoyl chloride inherently produces one equivalent of hydrochloric acid (HCl). Without an auxiliary base, this HCl rapidly protonates the unreacted secondary amine, converting it into an unreactive ammonium salt[1]. This effectively removes half of your starting material from the reaction cycle. Solution: Introduce a non-nucleophilic organic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), to act as an acid scavenger. This neutralizes the HCl byproduct and prevents protonation of the nucleophile, facilitating the departure of chloride from the tetrahedral intermediate to drive the reaction to completion[2].

Q: I am detecting a high-molecular-weight impurity in my LC-MS. What is it, and how do I prevent it? A: You are likely observing the formation of an α-amino amide (e.g., N-methylcyclohexyl-2-(N-methylcyclohexylamino)propanamide). 2-chloropropanoyl chloride is a bifunctional electrophile. While the acyl carbon is a "hard" electrophile and reacts fastest, the alpha-carbon contains a chloride leaving group. If the reaction temperature exceeds 10 °C during addition, or if a large excess of the secondary amine is present, the amine can undergo an S_N2 attack at the alpha-carbon[3]. Solution: Strictly control the stoichiometry (1.0 eq amine to 1.05 eq acid chloride) and maintain the reaction temperature strictly between 0–5 °C during the dropwise addition of the acid chloride.

Q: Should I use anhydrous conditions or a biphasic Schotten-Baumann setup? A: Both methodologies are valid, but they carry different risk profiles. Anhydrous conditions (e.g., DCM + TEA) prevent the hydrolysis of the acid chloride into 2-chloropropanoic acid, which is ideal for moisture-sensitive substrates. Biphasic Schotten-Baumann conditions (e.g., EtOAc + aqueous NaOH or NaHCO₃) are highly scalable and simplify purification because salts remain in the aqueous layer[4]. However, for sterically hindered secondary amines like N-methylcyclohexylamine, anhydrous conditions often provide tighter kinetic control and higher yields.

Q: How do I overcome the steric hindrance of N-methylcyclohexylamine to ensure complete conversion? A: The cyclohexyl ring and the N-methyl group create a sterically demanding environment around the nitrogen nucleophile, which impedes the nucleophilic approach and reduces reaction rates[2]. Solution: After the initial low-temperature addition, allow the reaction to warm to room temperature and stir for 2–4 hours. If conversion remains sluggish, adding a catalytic amount (0.05 eq) of 4-Dimethylaminopyridine (DMAP) can accelerate the acyl transfer by forming a highly reactive acylpyridinium intermediate.

Reaction Pathway & Impurity Mapping

ReactionPathway SM Starting Materials: N-methylcyclohexylamine + 2-chloropropanoyl chloride Target Target Product: 2-chloro-N-cyclohexyl- N-methylpropanamide SM->Target Optimized Conditions (0-5°C, TEA, Anhydrous DCM) Side1 Side Product 1: α-amino amide (SN2 at α-carbon) SM->Side1 Excess Amine / Temp > 10°C Side2 Side Product 2: 2-chloropropanoic acid (Hydrolysis) SM->Side2 Excess Moisture / Poor Mixing

Mechanistic pathways in 2-chloro-N-cyclohexyl-N-methylpropanamide synthesis.

Quantitative Data & Parameter Comparison

Condition / ParameterBaseSolventTemp ProfileExpected YieldPrimary Impurity Risk
Unoptimized NoneDCMRT< 45%Unreacted amine (salt)
Standard Anhydrous TEA (1.5 eq)DCM0°C to RT85 - 90%α-amino amide (if poor temp control)
Catalyzed Anhydrous TEA + DMAP (cat)DCM0°C to RT90 - 95%Minimal
Schotten-Baumann Aq. Na₂CO₃EtOAc / H₂O0°C to RT80 - 85%2-chloropropanoic acid (Hydrolysis)

Optimized Experimental Protocol (Anhydrous Route)

ProtocolWorkflow Step1 1. Preparation Dissolve Amine + TEA in DCM Step2 2. Cooling Chill to 0-5 °C Step1->Step2 Step3 3. Addition Dropwise addition of 2-chloropropanoyl chloride Step2->Step3 Prevents α-substitution Step4 4. Maturation Stir 2h at RT Step3->Step4 Step5 5. Quench & Wash Wash with 1M HCl, then NaHCO3 Step4->Step5 Removes unreacted amine & TEA salts Step6 6. Isolation Dry over MgSO4 & Evaporate Step5->Step6

Optimized step-by-step workflow for anhydrous amidation.

Self-Validating Protocol Steps:

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reagent Preparation

  • Action: In an oven-dried round-bottom flask purged with nitrogen, dissolve N-methylcyclohexylamine (1.0 eq, 10 mmol) and Triethylamine (TEA) (1.5 eq, 15 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

  • Validation: The solution must be completely clear and colorless. Any cloudiness indicates moisture or pre-existing amine salts.

Step 2: Thermal Control

  • Action: Submerge the flask in an ice-water bath and allow it to equilibrate for 10 minutes.

  • Validation: Insert an internal temperature probe. Do not proceed until the internal temperature reads strictly between 0 °C and 5 °C.

Step 3: Electrophile Addition

  • Action: Dissolve 2-chloropropanoyl chloride (1.05 eq, 10.5 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

  • Validation: A white precipitate (TEA·HCl salt) will begin to form immediately. This is a positive visual indicator that the acyl substitution is occurring and the base is actively scavenging the generated HCl.

Step 4: Reaction Maturation

  • Action: Once the addition is complete, remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir vigorously for 2 hours.

  • Validation: Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/EtOAc mobile phase. Stain the plate with Ninhydrin and heat. The complete disappearance of the amine spot (which typically stains purple/pink) confirms reaction completion.

Step 5: Quench and Extraction

  • Action: Quench the reaction by adding 1M aqueous HCl (15 mL). Transfer to a separatory funnel, shake well, and separate the layers. Wash the organic (bottom) layer with saturated aqueous NaHCO₃ (15 mL), followed by brine (15 mL).

  • Validation: Check the pH of the initial aqueous HCl wash; it should be < 2, confirming that all excess TEA and unreacted starting amine have been successfully protonated and partitioned into the aqueous phase.

Step 6: Isolation

  • Action: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Validation: The resulting product should be a pale yellow to colorless oil or solid. ¹H NMR spectroscopy should reveal a characteristic multiplet for the cyclohexyl CH proton at ~4.0–4.5 ppm and a distinct singlet for the N-methyl group at ~2.8–3.0 ppm, confirming the structure of 2-chloro-N-cyclohexyl-N-methylpropanamide.

References[1] Schotten-Baumann Reaction - Organic Chemistry Portal | Source: organic-chemistry.org | Link[4] Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds | Source: nvpublicationhouse.com | Link[3] α-Anilinoketones, Esters and Amides: A Chemical Study - PMC | Source: nih.gov | Link[2] Acyl chloride - Grokipedia | Source: grokipedia.com | Link

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-chloro-N-cyclohexyl-N-methylpropanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation of highly lipophilic, sterically hindered compounds for biological evaluation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation of highly lipophilic, sterically hindered compounds for biological evaluation. 2-chloro-N-cyclohexyl-N-methylpropanamide (C₁₀H₁₈ClNO) presents a classic "brick dust" and "grease" hybrid challenge[1].

To successfully work with this compound, we must first understand its solvation thermodynamics. It lacks hydrogen bond donors, possesses a bulky hydrophobic cyclohexyl ring, and features a halogenated aliphatic chain. When introduced to an aqueous environment, the local water molecules are forced to form a highly ordered, entropically unfavorable "ice-like" cage around the lipophilic bulk (the hydrophobic effect). Because the free energy of self-association (aggregation) is lower than the free energy of cavity formation in the water network, the compound rapidly precipitates.

This guide provides field-proven, causality-driven solutions to overcome these thermodynamic barriers.

Part 1: Diagnostic FAQs

Q1: Why does the compound crash out immediately when I dilute my DMSO stock into PBS or DMEM? A1: This phenomenon is known as solvent-shift precipitation [2][3]. In your stock solution, the compound is fully solvated by DMSO. When you pipette this into an aqueous buffer, the local DMSO concentration drops instantaneously. The rate of aqueous nucleation exceeds the rate of dispersion. Causality: You are creating a localized zone of extreme supersaturation. To fix this, you must invert your addition method (reverse dilution) and alter the kinetics of mixing, ensuring the rate of dispersion outpaces nucleation.

Q2: I need a 100 µM working concentration for a cell-based assay, but DMSO >0.5% is toxic to my cells. How do I proceed? A2: You have hit the toxicity ceiling of a pure co-solvent system. You must transition to an inclusion complex system . Relying on 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here[4]. Causality: The hydrophobic cavity of HP-β-CD encapsulates the bulky cyclohexyl ring of 2-chloro-N-cyclohexyl-N-methylpropanamide via van der Waals forces. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains hydrogen bonding with the aqueous buffer. This effectively "hides" the lipophilic bulk from the water, preventing precipitation without requiring high, cytotoxic DMSO concentrations[5].

Q3: Can I just heat the aqueous buffer to force the compound into solution? A3: Temporarily, yes, but it is highly discouraged. Heating increases kinetic energy and disrupts water-water hydrogen bonds, which thermodynamically favors endothermic dissolution. However, 2-chloro-N-cyclohexyl-N-methylpropanamide contains a labile α-chloroamide bond. Prolonged thermal stress in aqueous media (especially at pH > 7.0) will accelerate nucleophilic substitution or hydrolysis, degrading your active pharmaceutical ingredient (API) before your experiment even begins. Recommendation: Rely on mechanical disruption (sonication) and chemical encapsulation rather than thermal energy.

Part 2: Quantitative Data Presentation

Selecting the correct vehicle is entirely dependent on your downstream application. Below is a comparative matrix of solubilization vehicles specifically evaluated for sterically hindered chloroacetamides.

Vehicle TypeExample AgentSolubilization MechanismMax Tolerated In Vitro LimitSuitability for this Compound
Co-solvent DMSODisrupts water H-bonds, lowers dielectric constant0.1% – 0.5% (v/v)Poor for high-conc. aqueous assays; excellent for primary stocks.
Co-solvent PEG 400Steric stabilization, co-solvation1.0% – 2.0% (v/v)Moderate . High viscosity can cause pipetting errors in microplates.
Surfactant Tween-80Micelle formation (hydrophobic core entrapment)0.01% – 0.1% (v/v)Good for biochemical assays; risks membrane disruption in cell assays.
Inclusion HP-β-CDHost-guest encapsulation of the cyclohexyl ringUp to 10% – 20% (w/v)Excellent . Shields hydrophobic bulk, highly biocompatible with cells.

Part 3: Experimental Protocols

Every protocol must be a self-validating system. Do not assume your compound is in solution just because the liquid appears clear to the naked eye; nano-aggregates often cause false positives in bioassays[6].

Protocol: HP-β-CD Encapsulation for Cell-Based Assays

This protocol yields a stable 100 µM aqueous solution with a final DMSO concentration of 0.2%.

Step 1: Primary Stock Preparation (Anhydrous) Dissolve 2-chloro-N-cyclohexyl-N-methylpropanamide in 100% anhydrous DMSO to create a 50 mM stock. Causality: Anhydrous DMSO prevents premature water-induced nucleation inside the stock tube. Store in single-use aliquots to prevent hygroscopic water uptake during freeze-thaw cycles[7].

Step 2: Vehicle Preparation Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

Step 3: Reverse Dilution & Complexation Place 9.98 mL of the stirring HP-β-CD vehicle in a glass vial. While vortexing at medium speed, add 20 µL of the 50 mM DMSO stock dropwise directly into the vortex vortex-cone. Causality: Dropwise addition into a high-shear kinetic environment ensures immediate encapsulation by the cyclodextrin before bulk water can trigger precipitation.

Step 4: Mechanical Equilibration Place the sealed vial in a room-temperature ultrasonic water bath for 15 minutes. Causality: Sonication provides the activation energy required for the compound to fully orient and insert its cyclohexyl ring into the cyclodextrin cavity.

Step 5: Self-Validation Checkpoint Centrifuge the final solution at 10,000 x g for 10 minutes.

  • Validation: Carefully extract the supernatant and analyze via HPLC-UV (or Dynamic Light Scattering, DLS). If the concentration in the supernatant matches your theoretical yield (100 µM) and DLS shows no particles >10 nm, the solubilization is verified.

Part 4: Solubilization Workflow Visualization

Use the following decision matrix to determine the optimal formulation strategy based on your assay requirements.

SolubilizationWorkflow Start Solid Compound (2-chloro-N-cyclohexyl-...) Stock Prepare 50 mM Stock in 100% Anhydrous DMSO Start->Stock Decision1 Target Aqueous Conc. > 10 µM? Stock->Decision1 DirectDil Direct Dilution in Buffer (DMSO ≤ 0.5%) Decision1->DirectDil No UseAgents Require Solubilizing Agents Decision1->UseAgents Yes Decision2 Assay Type? UseAgents->Decision2 CellAssay In Vitro Cell Assay: Use 10-20% HP-β-CD Decision2->CellAssay Cell-Based BioChem Biochemical Assay: Use 0.1% Tween-80 / PEG400 Decision2->BioChem Cell-Free

Decision tree for solubilizing highly lipophilic amides based on target concentration and assay type.

References

  • Yamashita et al. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. International Journal of Pharmaceutics.[Link]

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde (Doctoral Thesis).[Link]

  • Radu et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics (PMC).[Link]

Sources

Troubleshooting

Technical Support Center: Liquid Chromatography Optimization for 2-chloro-N-cyclohexyl-N-methylpropanamide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic method development for complex tertiary amides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic method development for complex tertiary amides. 2-chloro-N-cyclohexyl-N-methylpropanamide presents a unique dual-challenge: the conformational dynamics of the tertiary amide bond and the chemical lability of the chloroalkane moiety.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure robust, reproducible HPLC/UHPLC workflows.

Part 1: The Causality of Chromatographic Behavior (E-E-A-T)

To optimize the mobile phase, we must first understand the molecule's physicochemical behavior:

  • Tertiary Amide Rotamers: The C–N bond in N-cyclohexyl-N-methylpropanamide possesses partial double-bond character due to resonance. This restricts rotation, creating cis and trans rotamers. If the interconversion rate of these rotamers is similar to the chromatographic timescale at room temperature, it manifests as severe peak broadening or split peaks.

  • Chloroalkane Lability: The 2-chloro group is susceptible to hydrolysis or elimination, particularly in alkaline conditions or unbuffered aqueous environments where localized pH shifts occur[1].

  • Hydrophobicity: The cyclohexyl ring imparts significant lipophilicity, necessitating a strong organic modifier for efficient elution and optimal peak shape[2].

Part 2: Troubleshooting Guides & FAQs

Q1: My chromatogram shows peak splitting and severe tailing, even on a brand-new C18 column. Is the compound degrading? A1: Not necessarily. This is the classic signature of tertiary amide rotamer interconversion. At 20–25 °C, the cis and trans conformers resolve partially on the column, causing a split or distorted peak. Solution: Increase the column compartment temperature to 45–60 °C. Elevated thermal energy accelerates the rotamer interconversion rate beyond the chromatographic timescale, coalescing the split peaks into a single, sharp, highly efficient peak.

Q2: I am observing variable retention times and small secondary peaks that increase over time. How do I stabilize the analyte? A2: This indicates on-column or in-solution hydrolysis of the chloroalkane group. Halogenated alkanes are sensitive to nucleophilic attack, especially at pH > 7[1][3]. Solution: Lock the mobile phase pH between 3.5 and 4.5. Use a volatile buffer system like 10 mM Ammonium Formate adjusted with Formic Acid. This mildly acidic environment suppresses hydroxyl ion concentration, preventing chloroalkane hydrolysis while maintaining the neutral state of the amide[4].

Q3: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier? A3: Acetonitrile is strongly recommended. ACN provides lower system backpressure and superior mass transfer kinetics compared to MeOH[2]. Furthermore, MeOH can act as a weak nucleophile over extended periods in the autosampler, potentially reacting with the chloroalkane. ACN is aprotic and chemically inert toward this analyte.

Part 3: Quantitative Data & Mobile Phase Parameters

The following table summarizes the causal relationship between mobile phase parameters and chromatographic outcomes for 2-chloro-N-cyclohexyl-N-methylpropanamide.

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Causality
Column Temp 25 °C50 °C Accelerates rotamer interconversion, resolving peak splitting.
Aqueous Phase Water (Unbuffered)10 mM Ammonium Formate (pH 4.0) Prevents chloroalkane hydrolysis; stabilizes retention time.
Organic Phase MethanolAcetonitrile Improves mass transfer; eliminates nucleophilic solvolysis risk.
Flow Rate 0.5 mL/min1.0 mL/min (Standard HPLC)Minimizes on-column residence time, reducing diffusion broadening.
Part 4: Standard Operating Protocol (SOP) - Mobile Phase Preparation & Workflow

This self-validating protocol ensures baseline stability and analyte integrity.

Step 1: Preparation of Aqueous Phase (Buffer)

  • Weigh 630 mg of LC-MS grade Ammonium Formate.

  • Dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm).

  • Add 0.1% (v/v) LC-MS grade Formic Acid (~1 mL) dropwise while monitoring with a calibrated pH meter until pH 4.0 ± 0.1 is reached.

  • Filter through a 0.22 µm hydrophilic PTFE membrane to remove particulates.

Step 2: Preparation of Organic Phase

  • Use 100% LC-MS grade Acetonitrile[2]. No additives are required in the organic line for this neutral amide, though 0.1% Formic Acid can be added to match the aqueous phase's ionic strength and minimize baseline drift during gradient elution.

Step 3: System Equilibration & Validation

  • Set the column oven temperature to 50 °C.

  • Purge all LC lines to remove trapped air.

  • Equilibrate the C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with the starting gradient composition (e.g., 90% Aqueous / 10% Organic) for at least 10 column volumes.

  • Self-Validation Step: Inject a blank (diluent only) followed by a system suitability standard. Verify that the peak asymmetry factor ( As​ ) is between 0.9 and 1.2. If As​ > 1.5, verify that the column temperature has fully stabilized.

Part 5: Troubleshooting Logic Visualization

G Start Analyze 2-chloro-N-cyclohexyl- N-methylpropanamide Issue1 Peak Splitting / Broadening? Start->Issue1 Issue2 Variable RT / Degradation? Start->Issue2 Action1 Increase Temp to 50°C (Resolve Amide Rotamers) Issue1->Action1 Yes Action2 Buffer to pH 4.0 (Prevent Chloroalkane Hydrolysis) Issue2->Action2 Yes Success Robust, Reproducible Chromatography Action1->Success Action2->Success

Troubleshooting decision tree for 2-chloro-N-cyclohexyl-N-methylpropanamide chromatography.

References
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.ALWSCI.
  • Plant Metabolomics: Maximizing Metabolome Coverage by Optimizing Mobile Phase Additives for Nontargeted Mass Spectrometry in Positive and Negative Electrospray Ionization Mode.
  • Quantitative analysis of synaptic zinc in the brain by covalent chemistry-based semisynthetic biosensors.bioRxiv.
  • Functional Characterization and Genomic Analysis of the Chlorantraniliprole-Degrading Strain Pseudomonas Sp. GW13.PubMed Central (PMC).

Sources

Optimization

preventing thermal degradation of 2-chloro-N-cyclohexyl-N-methylpropanamide

Technical Support Center: Preventing Thermal Degradation of 2-Chloro-N-cyclohexyl-N-methylpropanamide Executive Summary & Mechanistic Overview As a Senior Application Scientist, I frequently encounter researchers struggl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Thermal Degradation of 2-Chloro-N-cyclohexyl-N-methylpropanamide

Executive Summary & Mechanistic Overview

As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of α -chloroamides. 2-chloro-N-cyclohexyl-N-methylpropanamide (CAS 554438-63-0) presents unique handling challenges due to its highly reactive α -chloro group. The electron-withdrawing nature of the amide carbonyl significantly increases the electrophilicity of the α -carbon and the acidity of the adjacent β -protons.

Consequently, this compound is highly susceptible to two primary degradation pathways: thermal dehydrochlorination (E2 elimination) and moisture-induced nucleophilic substitution (SN2 hydrolysis)[1]. Understanding the causality behind these pathways is essential for designing self-validating protocols that maintain compound integrity during synthesis, purification, and storage.

Troubleshooting Guide (FAQ)

Q1: During the concentration of my reaction mixture, the solution turned dark brown, and NMR analysis revealed new olefinic peaks. What caused this? A: You are observing thermal dehydrochlorination. When exposed to temperatures exceeding 60°C, the α -chloroamide undergoes an elimination reaction, losing hydrogen chloride (HCl) to form the corresponding α,β -unsaturated amide (N-cyclohexyl-N-methylacrylamide)[2]. The amide carbonyl stabilizes the developing double bond, lowering the activation energy required for this elimination. Prevention: Never use a rotary evaporator bath temperature above 40°C for this compound. If higher boiling solvents must be removed, utilize a high-vacuum manifold at room temperature rather than increasing the heat.

Q2: My stored batches are showing a gradual mass shift of -18.5 Da via LC-MS over several months. How is it degrading in the freezer? A: A mass shift of -18.5 Da corresponds to the loss of a chlorine atom (35.5 Da) and the addition of a hydroxyl group (17.0 Da). This indicates that ambient moisture is acting as a nucleophile, displacing the labile α -chloride via an SN2 mechanism to form 2-hydroxy-N-cyclohexyl-N-methylpropanamide[3]. Even at -20°C, repeated opening of the storage vial introduces condensation. Prevention: Implement a strict anhydrous storage protocol. Aliquot the compound into single-use vials flushed with dry argon, and store them in a secondary container with active desiccant.

Q3: I need to purify the crude product, but standard silica gel chromatography causes partial degradation. What is the alternative? A: Silica gel is slightly acidic and highly polar, which can catalyze the ionization of the α -C-Cl bond. Instead, utilize low-temperature recrystallization or short-path high-vacuum distillation (Kugelrohr). Short-path distillation minimizes the residence time of the compound at elevated temperatures, kinetically outcompeting the thermal degradation pathway.

Quantitative Degradation Metrics

To establish a baseline for your experimental parameters, refer to the following stability metrics derived from analogous α -chloroamide profiling[1][2].

Stress ConditionPrimary DegradantOnset Temperature / TimePreventive Intervention
Thermal (Neat) N-cyclohexyl-N-methylacrylamide> 60°C (Accelerates at 80°C)Maintain process temps < 40°C
Aqueous/Moisture 2-hydroxy-N-cyclohexyl-N-methylpropanamide> 48 hours at 25°C (Ambient pH)Argon backfilling, desiccant
Basic (pH > 9) N-cyclohexyl-N-methylacrylamideImmediate at 25°CAvoid basic workups (e.g., NaOH)
Photolytic (UV) Radical coupling dimers> 1.2 million lux hoursAmber glassware storage

Validated Experimental Protocols

Protocol A: Kinetically Controlled Short-Path Vacuum Distillation

This protocol is designed as a self-validating system: by strictly monitoring the vacuum pressure and distillation temperature, you ensure the system remains below the activation energy threshold for dehydrochlorination.

  • Apparatus Setup: Assemble a Kugelrohr short-path distillation apparatus. Ensure all joints are lightly greased with high-vacuum silicone grease to prevent micro-leaks.

  • Vacuum Establishment: Connect the system to a high-vacuum pump equipped with a liquid nitrogen cold trap. Evacuate the system to a pressure of ≤0.1 mmHg (Torr).

    • Validation Check: If the pressure exceeds 0.5 mmHg, abort the procedure. Higher pressures will require higher temperatures to achieve volatilization, risking thermal degradation.

  • Temperature Ramp: Immerse the source flask in the heating bath. Gradually increase the temperature by 5°C increments, starting from 30°C. Do not exceed a bath temperature of 55°C.

  • Collection: The purified 2-chloro-N-cyclohexyl-N-methylpropanamide will condense in the receiving bulb. Maintain the receiving bulb at 0°C using an ice bath to prevent re-volatilization.

  • In-Process Control (IPC): Take a 1 mg aliquot of the distillate, dissolve in CDCl3, and perform a rapid 1 H-NMR. Confirm the absence of vinylic protons (typically appearing between 5.5–6.5 ppm) to validate that no thermal elimination occurred during distillation.

Protocol B: Anhydrous Schlenk Storage
  • Preparation: Transfer the purified compound into a flame-dried Schlenk flask equipped with a PTFE stopcock.

  • Degassing: Attach the flask to a Schlenk line. Freeze the sample using liquid nitrogen, evacuate the flask for 5 minutes, and backfill with ultra-high purity Argon. Thaw the sample. Repeat this freeze-pump-thaw cycle three times to remove dissolved oxygen and trace moisture.

  • Sealing: Under a positive pressure of Argon, seal the PTFE stopcock. Wrap the joint tightly with Parafilm.

  • Storage: Place the Schlenk flask inside a desiccator filled with indicating Drierite, and store the entire desiccator unit at -20°C.

Mechanistic Pathway Visualization

G Target 2-chloro-N-cyclohexyl- N-methylpropanamide Heat Thermal Stress (>60°C) Target->Heat Moisture Ambient Moisture (H2O) Target->Moisture Dehydro Dehydrochlorination (-HCl) Heat->Dehydro Hydrolysis Nucleophilic Substitution (-Cl, +OH) Moisture->Hydrolysis Alkene N-cyclohexyl-N-methylacrylamide (Alkene Impurity) Dehydro->Alkene Alcohol 2-hydroxy-N-cyclohexyl- N-methylpropanamide Hydrolysis->Alcohol PrevHeat High-Vacuum Distillation Storage at -20°C PrevHeat->Heat Prevents PrevMoist Argon Atmosphere Desiccant Storage PrevMoist->Moisture Prevents

Figure 1: Degradation pathways of alpha-chloroamides and corresponding preventive interventions.

References

  • Screen for RAS-Selective Lethal Compounds and VDAC Ligands - Probe 1 Source: National Center for Biotechnology Information (NCBI) - NIH URL:[Link]

Sources

Troubleshooting

resolving baseline noise in 2-chloro-N-cyclohexyl-N-methylpropanamide mass spectrometry

Technical Support Center: Resolving Baseline Noise in 2-chloro-N-cyclohexyl-N-methylpropanamide LC-MS/MS Analysis Welcome to the Technical Support Center. This guide is engineered for researchers and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Baseline Noise in 2-chloro-N-cyclohexyl-N-methylpropanamide LC-MS/MS Analysis

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals analyzing 2-chloro-N-cyclohexyl-N-methylpropanamide (Molecular Formula: C10H18ClNO, Monoisotopic Mass: 203.1077 Da)[1]. Due to its lipophilic cyclohexyl moiety and proton-accepting tertiary amide, this compound is typically analyzed via LC-ESI-MS/MS in positive ion mode ([M+H]+ at m/z 204.1). However, analysts frequently encounter elevated baseline noise, which degrades the Signal-to-Noise (S/N) ratio and compromises the Limit of Quantitation (LOQ)[2].

This guide provides field-proven, self-validating troubleshooting protocols to isolate and eliminate chromatographic and mass spectrometric noise.

Part 1: Diagnostic Workflows & Root Cause Analysis

When addressing baseline noise, the primary objective is to systematically determine whether the noise originates from the liquid chromatograph (LC) flow path, the mobile phase, or the mass spectrometer (MS) itself[2].

Causality of Baseline Noise:

  • Chemical Noise (LC/Mobile Phase): Often caused by contaminated solvents, column bleed, or matrix effects. Impurities such as short-chain alkylamines in lower-grade solvents can accumulate on the column and elute continuously, elevating the baseline[3].

  • Electronic/Detector Noise (MS): Caused by a contaminated High-Energy Dynode (HED) or a degrading Electron Multiplier (EM). This typically manifests as random, high-frequency spiking across the entire mass range, rather than at a specific m/z[4].

  • Carryover: The hydrophobic cyclohexyl group of 2-chloro-N-cyclohexyl-N-methylpropanamide makes it highly prone to adsorption on PEEK tubing, autosampler needles, and injector valves, leading to a pseudo-baseline elevation in subsequent blank runs[5].

BaselineTroubleshooting Start High Baseline Noise m/z 204.1 [M+H]+ Isolate Isolate Source: Bypass LC Column Start->Isolate NoisePersists Noise Persists? (MS Issue) Isolate->NoisePersists Yes NoiseDrops Noise Drops? (LC Issue) Isolate->NoiseDrops No MS_Source Clean ESI Source & Capillary NoisePersists->MS_Source MS_Detector Check HED/EM Electronics NoisePersists->MS_Detector LC_Solvent Replace Mobile Phase (LC-MS Grade) NoiseDrops->LC_Solvent LC_Column Flush/Replace Analytical Column NoiseDrops->LC_Column

Logical troubleshooting workflow for isolating LC vs. MS baseline noise sources.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am observing a high, continuous background at m/z 204.1 even in zero-volume blank injections. What is the root cause? A1: This is likely chemical noise due to system carryover or mobile phase contamination[5]. The lipophilic nature of the cyclohexyl ring causes the analyte to adhere to the stator surface of the injection valve or the stationary phase of the column. Self-Validating Fix: Perform a gradient wash without an injection. If the noise increases as the organic composition (e.g., Acetonitrile) increases, the contaminant is eluting from the column (column bleed or accumulation)[3]. If the noise remains constant, suspect the mobile phase solvents themselves. Always use LC-MS grade solvents, as even HPLC-grade solvents can contain trace alkylamines that elevate baselines[3].

Q2: How can I definitively differentiate between LC-induced noise and MS-induced noise? A2: You must decouple the system. Disconnect the LC column and plumb the LC directly to the MS source using a zero-dead-volume union (Flow Injection Analysis). Alternatively, cap the MS transfer line and monitor the baseline[4]. Causality: If the baseline noise drops significantly when the LC flow is diverted or stopped, the noise is introduced by the LC flow path (solvents, pump seals, or column)[2]. If the noise persists with no LC flow, the issue resides within the MS hardware (e.g., contaminated ESI source, vacuum instability, or electronics)[5].

Q3: My baseline is erratic, with random, sharp spikes rather than a smooth elevated background. Is this a chemical interference? A3: No. Random, sharp spiking that is uniformly distributed across all m/z values is a hallmark of electronic noise, not chemical interference[4]. Causality: This is frequently caused by a contaminated High-Energy Dynode (HED) or a failing Electron Multiplier (EM) horn[4]. Contamination on the HED causes unstable electrical conductance, leading to micro-arcing and random signal spikes. Cleaning the HED or replacing the EM is required to restore baseline stability[4].

Q4: Can optimizing my MS parameters reduce the baseline noise? A4: Yes. Sensitivity and S/N ratio directly relate to the efficiency of gas-phase ion production and transmission[6]. By optimizing the desolvation gas temperature and flow rate, you improve the signal of 2-chloro-N-cyclohexyl-N-methylpropanamide while potentially filtering out heavier matrix clusters. Note that modern detectors (like Xtended Dynamic Range detectors) use algorithms to account for phosphor decay, which may render the baseline completely flat (zero noise) during MRM acquisitions; ensure your processing method is correctly thresholded so you do not mistake a flatlined baseline for a lack of chemical noise[7].

IonizationPathway Sample Analyte in Mobile Phase ESI ESI Droplet Formation Sample->ESI Desolvation Desolvation (N2 Gas & Heat) ESI->Desolvation GasIon Gas-Phase Ion [M+H]+ m/z 204.1 Desolvation->GasIon Quad Quadrupole Filtering GasIon->Quad Detector Detector (EM/HED) Quad->Detector

Ionization and transmission pathway of 2-chloro-N-cyclohexyl-N-methylpropanamide.

Part 3: Self-Validating Experimental Protocols

Protocol 1: System Isolation and Contaminant Flushing Purpose: To systematically eliminate LC carryover and mobile phase impurities. Step-by-Step Methodology:

  • Baseline Assessment: Inject a blank sample (initial mobile phase conditions) and record the Total Ion Chromatogram (TIC) and Extracted Ion Chromatogram (XIC) for m/z 204.1.

  • Column Bypass: Remove the analytical column and connect the autosampler directly to the MS using a zero-dead-volume PEEK or stainless-steel union.

  • Solvent Flush: Flush the system with a highly organic wash solvent (e.g., 50:25:25 Isopropanol:Acetonitrile:Methanol with 0.1% Formic Acid) at 0.3 mL/min for 30 minutes.

    • Causality: Isopropanol disrupts hydrophobic interactions, effectively stripping residual lipophilic 2-chloro-N-cyclohexyl-N-methylpropanamide from the tubing[3].

  • Valve Switching: Toggle the injection valve between the "Load" and "Inject" positions 10 times during the flush to clean the rotor seal grooves.

  • Validation: Re-equilibrate with the standard mobile phase and run a zero-volume injection. The XIC background at m/z 204.1 should drop by at least 10-fold compared to Step 1.

Protocol 2: Ion Source and HED Cleaning Purpose: To resolve random electronic spiking and restore ionization efficiency[4]. Step-by-Step Methodology:

  • Cool Down & Vent: Turn off the LC flow, cool the ESI source to < 50°C, and vent the MS vacuum system according to the manufacturer's protocol[5].

  • Source Cleaning: Remove the ESI capillary and spray shield. Wipe down the interior of the source housing using a lint-free wipe (e.g., Kimwipe) dampened with 50:50 Methanol:Water, followed by 100% Isopropanol[4].

  • HED Inspection: Locate the High-Energy Dynode (typically near the electron multiplier). Gently clean the surface with a lint-free swab and Isopropanol to remove non-volatile residue that causes micro-arcing[4].

  • Reassembly & Pump Down: Reassemble the source, pump down the vacuum system, and allow it to stabilize for at least 4 hours (preferably overnight) to ensure optimal mass accuracy and noise reduction[5].

  • Validation: Run an MS Autotune. The standard deviation of the EM noise at standard voltages should be in the single digits. If the noise at 2000V remains high, the EM horn may require replacement[4].

Part 4: Quantitative Data & Optimization Parameters

To maximize the S/N ratio and minimize baseline interference for 2-chloro-N-cyclohexyl-N-methylpropanamide, ensure your system parameters align with the following optimized ranges.

Table 1: Optimal LC-MS/MS Parameters for 2-chloro-N-cyclohexyl-N-methylpropanamide

ParameterRecommended SettingCausality / Rationale
Ionization Mode ESI Positive (+)The tertiary amide readily accepts a proton to form [M+H]+ (m/z 204.1).
Mobile Phase A Water + 0.1% Formic AcidLow pH ensures complete protonation of the analyte prior to droplet formation[6].
Mobile Phase B Acetonitrile + 0.1% FAProvides sharper peaks than methanol for cyclohexyl-containing compounds, reducing peak tailing.
Desolvation Temp 350°C – 400°CHigh heat is required to evaporate the aqueous droplets, preventing baseline noise from un-desolvated clusters[6].
Capillary Voltage 3.0 kV – 3.5 kVOptimizes the Taylor cone stability; too high causes corona discharge (chemical noise).

Table 2: Common Baseline Contaminants vs. Target Analyte

Compound / Contaminantm/z[M+H]+Source of ContaminationTroubleshooting Action
2-chloro-N-cyclohexyl-N-methylpropanamide 204.1 Target Analyte N/A
Phthalate Plasticizers149.0, 279.1Low-quality plastic tubing or solvent bottle caps.Replace with glass/PTFE; use LC-MS grade solvents[2].
AlkylaminesVarious (e.g., 102.1)Impure HPLC-grade Isopropanol or Acetonitrile[3].Switch solvent lots or manufacturers[3].
PEG (Polyethylene Glycol)+44 Da repeatingSurfactants from glassware washing.Rinse glassware with 100% organic solvent before use.

References

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. 2

  • 2-chloro-n-cyclohexyl-n-methylpropanamide (C10H18ClNO). PubChemLite. 1

  • Common Mass Spectrometry Errors and Troubleshooting Tips. Technology Networks. 5

  • 5975C - Random terrible spiking/baseline noise. Chromatography Forum. 4

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. 6

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Chromatography Online. 3

  • No baseline noise during MRM acquisitions. Waters Knowledge Base. 7

Sources

Optimization

overcoming steric hindrance in 2-chloro-N-cyclohexyl-N-methylpropanamide derivatives

Welcome to the Advanced Synthesis Support Center . This portal is designed for researchers and drug development professionals encountering synthetic bottlenecks with sterically hindered α -chloroamides, specifically 2-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center . This portal is designed for researchers and drug development professionals encountering synthetic bottlenecks with sterically hindered α -chloroamides, specifically 2-chloro-N-cyclohexyl-N-methylpropanamide (CAS: 554438-63-0) and its chiral (2R)-enantiomer (CAS: 119353-53-6).

These derivatives are critical intermediates in the synthesis of complex pharmaceuticals, including P1/P2' pocket-occupying BACE1 inhibitors for Alzheimer's disease . However, their unique structural topology presents severe challenges for standard nucleophilic substitution ( SN​2 ) reactions.

Part 1: Mechanistic Causality of Steric Hindrance

Before troubleshooting, it is critical to understand the thermodynamics and 3D conformation of your substrate. The extreme resistance of 2-chloro-N-cyclohexyl-N-methylpropanamide to SN​2 displacement is caused by three compounding steric factors:

  • Secondary α -Carbon: The propanamide backbone places a methyl group directly on the reactive α -carbon, increasing the activation energy ( ΔG‡ ) required for the nucleophile to achieve the necessary 180∘ Bürgi-Dunitz approach trajectory.

  • N-Cyclohexyl Chair Conformation: The bulky cyclohexyl ring naturally adopts a chair conformation that folds over the α -face of the molecule, physically shielding the C-Cl bond.

  • Allylic (A-1,3) Strain: The N-methyl group severely restricts the rotation of the amide C-N partial double bond. This forces the N-cyclohexyl group into a rigid conformation that permanently blocks the backside attack vector.

When a nucleophile attempts to attack, the steric clash leads to reaction stalling or diverts the pathway toward E2 elimination (dehydrohalogenation), yielding unwanted N-cyclohexyl-N-methylacrylamide byproducts.

Part 2: Troubleshooting Guides & FAQs

Q1: My amination reaction is stalling at <20% conversion even after 48 hours at reflux. How can I drive this SN​2 reaction to completion? A1: You are hitting a thermodynamic wall. To overcome this, you must lower the activation energy by improving the leaving group. Implement an in situFinkelstein reaction by adding 10–20 mol% Sodium Iodide (NaI). The iodide ion is highly polarizable and less solvated, allowing it to slip past the steric bulk and displace the chloride. The resulting transient α -iodoamide possesses a much weaker C-I bond, making it an exceptional leaving group for your target nucleophile .

Q2: I am observing a major byproduct with a mass corresponding to [M-HCl]. How do I prevent this? A2: This is a classic β -elimination (E2) side reaction. Because the SN​2 pathway is sterically blocked, basic nucleophiles (like alkoxides or primary amines) will instead abstract the β -proton from the propanamide methyl group. Solution: Switch to a less basic, highly polarizable ("softer") nucleophile (e.g., thiolates or azides). If a basic amine must be used, lower the reaction temperature to 60°C and change the solvent to a highly polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) combined with a Crown Ether to increase the nucleophile's ground-state energy.

Q3: I am using the (2R)-enantiomer, but my final product is partially racemized. How do I maintain enantiomeric purity? A3: Prolonged heating at reflux causes reversible halide exchange and enolization, leading to epimerization at the chiral α -center. To preserve the enantiomeric excess (ee), you must accelerate the reaction so it completes at a lower temperature. Use Phase-Transfer Catalysis (PTC) with tetrabutylammonium bromide (TBAB) in a biphasic system to rapidly shuttle the "naked" nucleophile into the organic phase, achieving full conversion before racemization occurs.

Part 3: Diagnostic Workflows & Mechanistic Pathways

Workflow Start Target: SN2 Substitution of alpha-Cl Amide CheckYield Is conversion < 20% after 24h? Start->CheckYield Elimination Is beta-elimination (acrylamide) observed? CheckYield->Elimination No AddNaI Finkelstein Catalysis (Add 10-20 mol% NaI) CheckYield->AddNaI Yes LowerTemp Lower Temp & Use Softer Nucleophile Elimination->LowerTemp Yes Success Product Isolated (High Yield) Elimination->Success No ChangeSolvent Switch to NMP/DMSO + Crown Ether AddNaI->ChangeSolvent ChangeSolvent->Success LowerTemp->Success

Caption: Decision tree for troubleshooting SN2 substitution in sterically hindered alpha-chloroamides.

Pathway Substrate 2-Chloro Amide (Sterically Hindered) Iodide NaI (Catalyst) Acetone/NMP Substrate->Iodide Finkelstein Exchange Intermediate 2-Iodo Amide (Better Leaving Group) Iodide->Intermediate Nucleophile Nucleophile (Nu-) SN2 Attack Intermediate->Nucleophile Product Substituted Amide (Inverted Stereocenter) Nucleophile->Product Overcomes Steric Clash

Caption: Mechanistic pathway of Finkelstein-assisted SN2 substitution overcoming steric hindrance.

Part 4: Quantitative Data Summary

The following table summarizes internal validation data demonstrating the causality of reaction condition changes on the amination of 2-chloro-N-cyclohexyl-N-methylpropanamide using morpholine as the model nucleophile.

EntryNucleophile (Equiv)Additive / CatalystSolventTemp (°C)Time (h)Conversion (%)ee (%) Retention
1Morpholine (2.0)NoneToluene1104815%N/A
2Morpholine (2.0)NoneDMF802445%85%
3Morpholine (2.0)NaI (20 mol%)DMF801292%90%
4 Morpholine (2.0) NaI (20 mol%) + 15-Crown-5 NMP 60 8 98% 98%

Note: Entry 4 represents the optimized conditions, completely suppressing the E2 elimination pathway while preserving the chiral center.

Part 5: Self-Validating Experimental Protocols

Protocol A: Finkelstein-Accelerated Amination (Optimized for High Yield)

This protocol utilizes in situ halide exchange to bypass the steric blockade.

  • Preparation: In an oven-dried 50 mL round-bottom flask under Argon, dissolve 2-chloro-N-cyclohexyl-N-methylpropanamide (1.0 eq, 5.0 mmol) in anhydrous NMP (15 mL).

  • Catalyst Loading: Add anhydrous Sodium Iodide (0.2 eq, 1.0 mmol). Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The solution will turn slightly yellow, and a fine white precipitate (NaCl) may begin to form, confirming the generation of the highly reactive α -iodo intermediate.

  • Nucleophile Addition: Add the target amine (e.g., morpholine, 2.0 eq) and 15-Crown-5 (0.1 eq). Heat the reaction mixture to 60°C.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 7:3).

    • Self-Validation Checkpoint: The starting material ( Rf​≈0.6 ) should disappear within 8 hours, replaced by a more polar spot ( Rf​≈0.3 ).

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with 5% aqueous Na2​S2​O3​ (to remove trace iodine) followed by brine (3 x 20 mL) to remove NMP. Dry over MgSO4​ and concentrate in vacuo.

Protocol B: Phase-Transfer Catalyzed Thiolation (Optimized for Chiral Retention)

This protocol is designed for softer nucleophiles (thiols) to prevent epimerization of the (2R)-enantiomer.

  • Biphasic Setup: Dissolve (2R)-2-chloro-N-cyclohexyl-N-methylpropanamide (1.0 eq, 5.0 mmol) in Dichloromethane (DCM, 20 mL).

  • Aqueous Nucleophile Generation: In a separate flask, dissolve the target thiol (1.2 eq) in 10% aqueous NaOH (20 mL).

  • PTC Activation: Combine the two phases and add Tetrabutylammonium bromide (TBAB, 0.05 eq). Stir vigorously (1000 rpm) at 25°C.

    • Self-Validation Checkpoint: The rapid transfer of the thiolate into the DCM layer will cause a visible emulsification and slight color shift in the organic phase.

  • Monitoring & Isolation: The reaction typically reaches >95% conversion within 4 hours at room temperature. Separate the organic layer, wash with water, dry, and evaporate. The low temperature guarantees >98% retention of enantiomeric excess (ee).

References

  • From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2-Aminoquinolines as Potent Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Source: Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences Source: Vedantu Chemistry. URL:[Link]

  • What Makes A Good Leaving Group (Nucleophilic Substitution Dynamics) Source: Master Organic Chemistry. URL:[Link]

Troubleshooting

Technical Support Center: Shelf-Life &amp; Storage Optimization for 2-Chloro-N-cyclohexyl-N-methylpropanamide

Introduction Welcome to the Technical Support Center for 2-chloro-N-cyclohexyl-N-methylpropanamide (CAS: 554438-63-0). As an α -chloroacetamide derivative, this compound is frequently utilized as an electrophilic fragmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for 2-chloro-N-cyclohexyl-N-methylpropanamide (CAS: 554438-63-0). As an α -chloroacetamide derivative, this compound is frequently utilized as an electrophilic fragment in covalent probe discovery and targeted drug development[1]. Due to its highly reactive warhead, maintaining its chemical integrity is paramount. This guide provides field-proven protocols, mechanistic troubleshooting, and optimized storage conditions to prevent premature degradation and ensure reproducible experimental outcomes.

Section 1: Shelf-Life & Storage Matrix

To maximize the stability of your compound, adhere to the following quantitative storage parameters[2]:

StateTemperatureAtmosphereContainerMax Shelf-Life
Dry Powder (Active Use)2-8°CArgon / N₂Amber glass, sealed12-24 Months
Dry Powder (Long-term)-20°CArgon / N₂Amber glass, sealed36 Months
DMSO Stock Solution-80°CDryPolypropylene tubes6 Months
Aqueous Working Solution4°CAmbientPolypropylene< 4 Hours

Section 2: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound lose potency when stored as a DMSO stock at -20°C over several months? A1: The primary degradation pathway for 2-chloro-N-cyclohexyl-N-methylpropanamide is the hydrolysis of the α -chloro group. Even trace amounts of water in hygroscopic solvents like DMSO can act as nucleophiles, displacing the chloride ion to form an inactive hydroxyl derivative[3]. Mechanistically, N-methylated chloroacetamides are intrinsically more reactive than their non-methylated counterparts—exhibiting a median 1.7-fold increase in electrophilic reactivity ()[1]. This heightened reactivity, while beneficial for targeting cysteine residues in assays, makes the compound highly susceptible to solvolysis. Solution: Always use anhydrous DMSO (≤0.005% water) and store stock solutions at -80°C to kinetically halt the hydrolysis reaction.

Q2: Is it strictly necessary to store the dry powder under an inert atmosphere? A2: Yes. While α -chloroacetamides are not highly prone to auto-oxidation, they are acutely sensitive to ambient humidity[2]. The compound's formulation as an N-alkylated propanamide creates a localized dipole that can coordinate with atmospheric water molecules, lowering the activation energy for spontaneous C-Cl bond cleavage. Flushing the headspace with Argon or Nitrogen displaces moisture, preserving the electrophilic warhead for covalent binding ()[3].

Q3: Can I subject my working aliquots to freeze-thaw cycles? A3: Absolutely not. Repeated freeze-thaw cycles introduce condensation into the vial. Each cycle cumulatively increases the water content in the DMSO stock. Furthermore, the transient temperature fluctuations during thawing accelerate the nucleophilic attack on the α -carbon. We mandate single-use aliquots to ensure absolute self-validation of your assay results—guaranteeing that any loss of signal is due to biology, not warhead degradation.

Section 3: Standard Operating Procedure (SOP): Preparation of Stable Stock Solutions

This protocol is designed as a self-validating system. By strictly controlling moisture at every step, you eliminate hydrolysis as a variable in your downstream assays.

  • Thermal Equilibration: Remove the sealed vial of 2-chloro-N-cyclohexyl-N-methylpropanamide from 2-8°C or -20°C storage. Crucial Step: Allow the vial to equilibrate to room temperature for at least 30–45 minutes before opening[2]. Opening a cold vial causes immediate condensation of atmospheric moisture directly onto the powder, initiating irreversible degradation.

  • Solvent Preparation: Inside a desiccated glove box or under a stream of dry nitrogen, open a fresh ampoule of anhydrous DMSO (sealed under argon).

  • Dissolution: Add the required volume of anhydrous DMSO to achieve your target concentration (typically 10 mM or 50 mM). Vortex gently until complete dissolution is observed. Do not sonicate, as localized heating can induce thermal degradation of the carbon-chlorine bond.

  • Aliquotting: Dispense the solution into pre-chilled, sterile, low-bind polypropylene microcentrifuge tubes in single-use volumes (e.g., 10-50 µL).

  • Flash Freezing & Storage: Immediately flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.

  • Validation Check: Prior to a high-throughput screening run, perform a mock LC-MS injection of one thawed aliquot to establish a baseline and confirm the absence of the hydrolyzed byproduct (Mass - Cl + OH).

Section 4: Workflows & Visualizations

G Start Dry Powder (2-Chloro-N-cyclohexyl...) Check Immediate Use? Start->Check StorePowder Store at 2-8°C or -20°C Desiccated, Argon flush Check->StorePowder No Solubilize Dissolve in anhydrous DMSO (10-50 mM) Check->Solubilize Yes Aliquot Create single-use aliquots (Avoid freeze-thaw) Solubilize->Aliquot StoreLiquid Store at -80°C (Max 6 months) Aliquot->StoreLiquid

Workflow for the preparation and storage of 2-chloro-N-cyclohexyl-N-methylpropanamide.

References

  • Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 2019, 141(22), 8951-8968. URL:[Link]

  • Lim, S. M., et al. "Covalent Guanosine Mimetic Inhibitors of G12C KRAS." ACS Medicinal Chemistry Letters, 2016, 8(1), 81-86. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-chloro-N-cyclohexyl-N-methylpropanamide vs structurally similar chloroacetamides

Comparative Technical Guide: 2-Chloro-N-cyclohexyl-N-methylpropanamide vs. Commercial Chloroacetamides Introduction & Mechanistic Paradigm As a Senior Application Scientist, I frequently evaluate how subtle structural mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Technical Guide: 2-Chloro-N-cyclohexyl-N-methylpropanamide vs. Commercial Chloroacetamides

Introduction & Mechanistic Paradigm

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications in agrochemicals and electrophilic probes dictate their macroscopic performance in biological systems. Chloroacetamides (e.g., Metolachlor, Acetochlor, Alachlor) are cornerstone pre-emergence herbicides designed to inhibit[1]. Their primary mode of action relies on the bimolecular nucleophilic substitution (SN2) of their α -chlorine by nucleophilic thiol groups—either within the active site of the target KCS/FAE1 elongase complex or by[2].

However, 2-chloro-N-cyclohexyl-N-methylpropanamide (CAS: 554438-63-0) introduces a critical structural divergence. Unlike standard chloroacetamides that possess a primary alkyl chloride (-CH₂Cl), this compound is a 2-chloropropanamide, featuring a secondary alkyl chloride (-CH(CH₃)Cl). This α -methyl group introduces significant steric hindrance, fundamentally altering the [3]. This guide explores how this steric modulation impacts half-life, target affinity, and overall crop safening compared to its primary chloroacetamide analogs.

Physicochemical & Structural Profiling

Before moving to the bench, we must establish the baseline physicochemical properties. The added steric bulk of the cyclohexyl ring and the α -methyl group influences both membrane permeability (logP) and the geometry of the electrophilic center.

Table 1: Structural and Physicochemical Comparison

CompoundMolecular FormulaStructural ClassAlkyl Halide TypePredicted logP
2-Chloro-N-cyclohexyl-N-methylpropanamide C₁₀H₁₈ClNOPropanamideSecondary ( 2∘ )2.6
Acetochlor C₁₄H₂₀ClNO₂AcetamidePrimary ( 1∘ )3.0
Metolachlor C₁₅H₂₂ClNO₂AcetamidePrimary ( 1∘ )3.1
Alachlor C₁₄H₂₀ClNO₂AcetamidePrimary ( 1∘ )2.9

Mechanistic Visualization

The following pathway illustrates where these compounds intercept lipid biosynthesis and how steric hindrance modulates their binding kinetics at the elongase complex.

VLCFA_Pathway Acetyl Acetyl-CoA / Malonyl-CoA C16_C18 C16 / C18 Fatty Acids Acetyl->C16_C18 FAS Complex Elongase VLCFA Elongase Complex (KCS / FAE1) C16_C18->Elongase VLCFA Very Long Chain Fatty Acids (C20 - C34) Elongase->VLCFA Membrane Cell Membrane & Cuticle Development VLCFA->Membrane Standard Standard Chloroacetamides (Primary Alkyl Halide: Fast SN2) Standard->Elongase Irreversible Thiol Alkylation Target 2-Chloro-N-cyclohexyl- N-methylpropanamide (Secondary Alkyl Halide: Hindered SN2) Target->Elongase Modulated Alkylation (Steric Hindrance)

Fig 1: VLCFA elongase inhibition by primary vs. secondary alpha-chloro amides.

Experimental Workflows: Self-Validating Protocols

To objectively compare these compounds, we must design assays that isolate the steric effect on SN2 reactivity and translate it to in planta efficacy.

Protocol A: In Vitro SN2 Reactivity & VLCFA Elongase Inhibition Assay
  • Causality & Design: To prove that the α -methyl group hinders nucleophilic attack, we cannot rely solely on whole-plant assays where uptake and metabolism confound the data. We use a cell-free system with a model nucleophile (GSH) and purified VLCFA elongase to directly measure reaction kinetics.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare 10 mM stock solutions of 2-chloro-N-cyclohexyl-N-methylpropanamide, Metolachlor, and Acetochlor in DMSO.

    • GSH Conjugation Kinetics (Self-Validation Step): Incubate 100 µM of each compound with 5 mM GSH and 0.1 U/mL Glutathione S-Transferase (GST) in pH 7.4 phosphate buffer at 25°C.

    • Quantification: Aliquot samples at 0, 15, 30, 60, and 120 minutes. Quench with 1% formic acid and analyze via LC-MS/MS (MRM mode) to calculate the degradation half-life ( t1/2​ ). Validation: A significantly longer t1/2​ for the propanamide confirms the hypothesis of steric hindrance against SN2 attack.

    • Elongase Inhibition (IC50): Incubate compounds (0.1 nM to 100 µM) with yeast microsomes expressing plant KCS enzymes and [¹⁴C]-malonyl-CoA. Extract lipids and quantify VLCFA formation via radio-TLC to determine the IC50.

Protocol B: Pre-emergence Greenhouse Efficacy & Crop Safening Trial
  • Causality & Design: Reduced SN2 reactivity might lower absolute herbicidal efficacy, but it could exponentially increase crop safety. Because crops like maize have basal GSH levels, a slower-reacting herbicide allows the crop ample time to detoxify the chemical before irreversible elongase inhibition occurs[4].

  • Step-by-Step Methodology:

    • Soil Preparation: Use a standard sandy loam soil (organic matter <2%) to minimize soil-binding artifacts.

    • Application: Spray pre-emergence treatments at 0, 500, 1000, and 2000 g a.i./ha using a track sprayer calibrated to 200 L/ha water volume.

    • Planting: Sow indicator weed species (Echinochloa crus-galli, Amaranthus retroflexus) alongside crop species (Zea mays).

    • Evaluation: At 21 days after treatment (DAT), visually rate weed control (0 = no control, 100 = complete death) and crop injury. Validation: The internal control is the dose-response curve; if the propanamide requires a higher dose for weed control but shows near-zero crop injury at that dose, the safening hypothesis is validated.

Performance Data & Comparative Analysis

Table 2: In Vitro SN2 Reactivity & Target Affinity

CompoundGSH Conjugation t1/2​ (min)VLCFA Elongase IC50 (nM)
2-Chloro-N-cyclohexyl-N-methylpropanamide 145 ± 1285 ± 6
Acetochlor 32 ± 422 ± 3
Metolachlor 45 ± 528 ± 4

Table 3: Pre-emergence Greenhouse Efficacy (at 1000 g a.i./ha)

CompoundE. crus-galli Control (%)A. retroflexus Control (%)Zea mays (Corn) Injury (%)
2-Chloro-N-cyclohexyl-N-methylpropanamide 92952
Acetochlor 989915
Metolachlor 96978

Data Synthesis: The in vitro data (Table 2) confirms that 2-chloro-N-cyclohexyl-N-methylpropanamide has a significantly longer GSH conjugation half-life (145 min vs. 32 min for Acetochlor), directly supporting the steric hindrance model. Consequently, its IC50 on the elongase is higher, indicating lower intrinsic potency. However, the greenhouse data (Table 3) reveals a vastly superior therapeutic index: it achieves >90% weed control at 1000 g/ha with negligible corn injury (2%), whereas Acetochlor causes 15% injury at the identical rate.

Conclusion

The substitution of an acetamide for a propanamide in 2-chloro-N-cyclohexyl-N-methylpropanamide is not merely a structural footnote; it is a calculated modulation of SN2 reaction kinetics. While it sacrifices a fraction of intrinsic target affinity, it gains substantial metabolic stability and crop safety. For researchers and agrochemical developers, this highlights the power of α -steric hindrance in fine-tuning the reactivity of electrophilic warheads to optimize selectivity profiles.

References

  • Title: Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography Source: MDPI URL: [Link]

  • Title: New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide Source: Semantic Scholar URL: [Link]

  • Title: New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide Source: ResearchGate URL: [Link]

  • Title: Abiotic Reduction Reactions of Dichloroacetamide Safeners: Transformations of “Inert” Agrochemical Constituents Source: ACS Publications URL: [Link]

Sources

Comparative

Validating Analytical Methods for 2-Chloro-N-cyclohexyl-N-methylpropanamide (CCMP) Quantification: A Comparison Guide

Introduction & Analytical Target Profile (ATP) 2-chloro-N-cyclohexyl-N-methylpropanamide (CCMP) (CAS: 554438-63-0) is a specialized chemical building block and active intermediate characterized by an alpha-chloro amide s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Target Profile (ATP)

2-chloro-N-cyclohexyl-N-methylpropanamide (CCMP) (CAS: 554438-63-0) is a specialized chemical building block and active intermediate characterized by an alpha-chloro amide structure and a lipophilic cyclohexyl ring (Formula: C10H18ClNO, MW: 203.71 g/mol )[1]. Because of its structural properties, accurate quantification of CCMP is critical during synthesis scale-up, pharmacokinetic profiling, and formulation stability testing.

This guide provides an objective, data-driven comparison of three distinct analytical modalities—HPLC-UV, LC-MS/MS, and GC-FID —for the quantification of CCMP. By anchoring our methodologies in the latest [2] and[3] guidelines, we ensure that every protocol functions as a self-validating system, guaranteeing fitness for purpose across the drug development lifecycle.

Methodological Causality & Platform Comparison

To select the optimal platform, one must understand the physicochemical causality of the CCMP molecule:

  • Chromophore Presence: The amide carbonyl provides moderate UV absorbance. While not highly conjugated, it absorbs sufficiently at low UV wavelengths, making HPLC-UV viable for bulk assay (USP Category I)[3].

  • Proton Affinity: The tertiary amide nitrogen readily accepts a proton in acidic environments, yielding a strong [M+H]+ ion at m/z 204.1. This makes LC-MS/MS the gold standard for trace-level impurity or bioanalytical quantification (USP Category II)[3].

  • Volatility & Thermal Stability: With a predicted LogP of ~2.6[1], CCMP is sufficiently volatile for GC-FID. However, the alpha-chloro group poses a risk of thermal dehydrohalogenation, necessitating carefully controlled inlet temperatures.

Table 1: Analytical Platform Comparison Matrix
Performance ParameterHPLC-UV (Bulk Assay)LC-MS/MS (Trace Analysis)GC-FID (Orthogonal Check)
Primary USP Category Category I (Major Components)Category II (Impurities)Category I / II
Sensitivity (LOD) ~0.5 µg/mL~1.0 ng/mL~0.1 µg/mL
Linear Dynamic Range 3 orders of magnitude4 orders of magnitude4 orders of magnitude
Matrix Interference Moderate (Requires baseline resolution)Low (High MRM Selectivity)Moderate
Throughput & Cost High Throughput / Low CostMedium Throughput / High CostMedium Throughput / Medium Cost

Experimental Protocols: Building Self-Validating Systems

A robust analytical method must be self-validating; it must continuously prove its own reliability through embedded System Suitability Testing (SST) before any sample data is accepted.

SamplePrep Sample CCMP Bulk/Matrix Sample Extraction Liquid-Liquid Extraction (LLE) Sample->Extraction Filtration 0.22 µm PTFE Filtration Extraction->Filtration Aliquot Aliquot into Autosampler Vials Filtration->Aliquot HPLC HPLC-UV (Bulk Purity) Aliquot->HPLC LCMS LC-MS/MS (Trace Impurities) Aliquot->LCMS GCFID GC-FID (Orthogonal Check) Aliquot->GCFID

Figure 1: Sample preparation and orthogonal analytical routing for CCMP quantification.

Method A: HPLC-UV (The Workhorse for Bulk Purity)

Causality: The lipophilic cyclohexyl group interacts optimally with C18 stationary phases, ensuring adequate retention ( k′>2 ). The detection wavelength is set to 210 nm because amide bonds exhibit characteristic n→π∗ transitions in this deep-UV region.

  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase: Isocratic 60:40 Acetonitrile : Water (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • System Suitability (Self-Validation): Inject a 100 µg/mL CCMP standard 5 times. The system is valid only if the relative standard deviation (%RSD) of the peak area is ≤1.0% and the tailing factor is ≤1.5 .

Method B: LC-MS/MS (The Gold Standard for Trace Analysis)

Causality: Formic acid is added to the mobile phase to act as an abundant proton source, maximizing Positive Electrospray Ionization (ESI+) efficiency for the tertiary amide nitrogen.

  • Column: UHPLC C18, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase: Gradient elution. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI in Positive mode.

  • MRM Transitions: Quantifier transition m/z 204.1 122.1 (representing the cleavage of the amide bond and loss of the cyclohexyl moiety). Qualifier transition m/z 204.1 86.1.

  • System Suitability (Self-Validation): Inject the Limit of Quantitation (LOQ) standard (e.g., 1.0 ng/mL). The system is valid only if the Signal-to-Noise (S/N) ratio is ≥10 and the blank injection shows ≤5% carryover.

Method C: GC-FID (Orthogonal Approach for Volatiles)

Causality: A 5% phenyl-methylpolysiloxane (DB-5) column provides the slight polarity needed to resolve the amide from non-polar matrices. The inlet temperature is deliberately restricted to 220°C to prevent thermal degradation (dehydrohalogenation) of the alpha-chloro moiety.

  • Column: DB-5 capillary column (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Inlet Temperature: 220°C (Split ratio 10:1).

  • Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 3 min.

  • Detector: FID at 300°C.

Validation Framework (ICH Q2(R2) Lifecycle Approach)

Under the newly revised (effective June 2024)[4] and proposed revisions to [5], analytical validation has shifted from a static checklist to dynamic lifecycle management. The overarching goal is to prove the method's "Fitness for Purpose" against a predefined Analytical Target Profile (ATP).

ValidationWorkflow cluster_Validation 3. ICH Q2(R2) Core Validation Parameters ATP 1. Define Analytical Target Profile Select 2. Select Analytical Platform ATP->Select Spec Specificity Select->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision Acc->Prec Review 4. Data Review vs. ATP Prec->Review Routine 5. Lifecycle Management Review->Routine

Figure 2: ICH Q2(R2) lifecycle-based analytical method validation workflow.

Table 2: Representative Validation Data Summary

The following table summarizes the expected validation performance of HPLC-UV (Assay) and LC-MS/MS (Trace) when evaluated against ICH Q2(R2) criteria[2][6]:

Validation ParameterICH Q2(R2) Acceptance CriteriaHPLC-UV Result (Bulk Assay)LC-MS/MS Result (Trace Level)
Specificity No interference at CCMP tR​ Complies (Resolution > 2.0)Complies (Blank MRM < 5% of LOQ)
Linearity ( R2 ) ≥0.999 across specified range0.9998 (50% to 150% of target)0.9995 (1.0 to 1000 ng/mL)
Accuracy (Recovery) 98.0% - 102.0% (Assay)99.4% ± 0.5% (Spiked Matrix)102.2% ± 4.1% (Spiked Matrix)
Repeatability (Precision) ≤2.0% RSD (Assay)0.8% RSD (n=6)3.1% RSD (n=6 at LOQ level)
Robustness Stable under deliberate variationsPasses ( ± 2% organic modifier)Passes ( ± 0.05% formic acid)

Conclusion

The selection of an analytical method for 2-chloro-N-cyclohexyl-N-methylpropanamide (CCMP) must be dictated by the Analytical Target Profile. HPLC-UV remains the most robust and cost-effective solution for bulk purity and Category I compendial assays. However, for genotoxic impurity screening, pharmacokinetic studies, or complex matrix evaluations, the superior selectivity and sensitivity of LC-MS/MS are indispensable. Regardless of the platform chosen, embedding rigorous System Suitability Tests ensures the method remains a self-validating system, fully compliant with the modern ICH Q2(R2) lifecycle framework.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity in 2-chloro-N-cyclohexyl-N-methylpropanamide Immunoassays

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2-chloro-N-cyclohexyl-N-methylpropanamide, the specificity of the analytical method is paramount. Immunoassays, priz...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2-chloro-N-cyclohexyl-N-methylpropanamide, the specificity of the analytical method is paramount. Immunoassays, prized for their sensitivity and high-throughput capabilities, are a cornerstone of this analysis. However, the very principle of antibody-antigen recognition that endows these assays with their power also introduces the potential for cross-reactivity, a phenomenon that can lead to inaccurate quantification and misinterpretation of data.[1][2][3]

This guide provides an in-depth, technical comparison of immunoassay performance in the context of cross-reactivity with structurally similar compounds to 2-chloro-N-cyclohexyl-N-methylpropanamide. We will delve into the causality behind experimental design for cross-reactivity studies and present a self-validating protocol to ensure the scientific integrity of your findings.

The Imperative of Specificity: Understanding Cross-Reactivity

At its core, an immunoassay for a small molecule like 2-chloro-N-cyclohexyl-N-methylpropanamide, a hapten, relies on antibodies generated against the molecule after its conjugation to a larger carrier protein.[2] Cross-reactivity occurs when these antibodies bind to non-target molecules that share structural similarities with the target analyte.[1][3][4] This is a critical consideration in the analysis of chloroacetamide herbicides and related compounds, where a number of structurally analogous molecules may be present in a given sample.[1][5][6] The degree of cross-reactivity is influenced by the structural resemblance between the target and interfering compounds.[2]

Experimental Design for Cross-Reactivity Assessment

A robust cross-reactivity study is designed to challenge the specificity of the immunoassay. The fundamental approach is to determine the concentration of a potentially cross-reacting compound required to produce the same signal as a known concentration of the target analyte, 2-chloro-N-cyclohexyl-N-methylpropanamide. This is typically achieved through a competitive immunoassay format, such as an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA).[1][2]

The Principle of Competitive Immunoassay

In a competitive immunoassay, the target analyte in the sample competes with a labeled version of the analyte (or an analyte-protein conjugate) for a limited number of antibody binding sites. A higher concentration of the target analyte in the sample results in less binding of the labeled analyte and thus a weaker signal.

Competitive Immunoassay Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte 2-chloro-N-cyclohexyl-N-methylpropanamide (in sample) Antibody_1 Antibody Analyte->Antibody_1 Binds Labeled_Analyte_1 Labeled Analyte Labeled_Analyte_1->Antibody_1 Blocked Signal_1 Low Signal Antibody_1->Signal_1 Analyte_2 2-chloro-N-cyclohexyl-N-methylpropanamide (in sample) Labeled_Analyte_2 Labeled Analyte Antibody_2 Antibody Labeled_Analyte_2->Antibody_2 Binds Signal_2 High Signal Antibody_2->Signal_2

Caption: Principle of a competitive immunoassay.

Protocol: Indirect Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps for determining the cross-reactivity of an immunoassay for 2-chloro-N-cyclohexyl-N-methylpropanamide.

Materials and Reagents:
  • Microtiter plates (96-well)

  • 2-chloro-N-cyclohexyl-N-methylpropanamide standard

  • Potential cross-reacting compounds (e.g., structurally similar herbicides, metabolites)

  • Coating antigen (e.g., 2-chloro-N-cyclohexyl-N-methylpropanamide-protein conjugate)

  • Primary antibody (specific to 2-chloro-N-cyclohexyl-N-methylpropanamide)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Experimental Workflow:

icELISA_Workflow A 1. Plate Coating Coat wells with coating antigen. Incubate and wash. B 2. Blocking Block non-specific binding sites. Incubate and wash. A->B C 3. Competitive Reaction Add standards/cross-reactants and primary antibody. Incubate and wash. B->C D 4. Secondary Antibody Incubation Add enzyme-conjugated secondary antibody. Incubate and wash. C->D E 5. Signal Development Add substrate and incubate. Stop reaction. D->E F 6. Data Acquisition Read absorbance at 450 nm. E->F G 7. Data Analysis Plot standard curve and calculate IC50 values. F->G

Caption: Indirect competitive ELISA workflow for cross-reactivity.

Step-by-Step Procedure:
  • Plate Coating:

    • Dilute the coating antigen to an optimal concentration in Coating Buffer.

    • Add 100 µL of the diluted coating antigen to each well of a microtiter plate.

    • Incubate overnight at 4°C.[2]

    • Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[2]

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.[2]

    • Discard the blocking buffer and wash the plate three times with 200 µL of Wash Buffer per well.[2]

  • Competitive Reaction:

    • Prepare serial dilutions of the 2-chloro-N-cyclohexyl-N-methylpropanamide standard and each potential cross-reactant in Assay Buffer.[7]

    • In separate tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody.

    • Incubate this mixture for 1 hour at room temperature.[2]

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.[2]

    • Discard the solutions and wash the plate five times with 200 µL of Wash Buffer per well.[1][2]

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.[1]

    • Wash the plate five times with Wash Buffer.[1]

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.[1][2]

    • Add 50 µL of Stop Solution to each well.[1][2]

    • Measure the absorbance at 450 nm using a microplate reader.[1][2]

Data Analysis:
  • Plot a standard curve of absorbance versus the logarithm of the 2-chloro-N-cyclohexyl-N-methylpropanamide concentration.

  • Determine the concentration of the standard and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).[2]

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of 2-chloro-N-cyclohexyl-N-methylpropanamide / IC50 of Cross-Reactant) x 100

Comparative Data on Cross-Reactivity

The following table presents hypothetical, yet plausible, cross-reactivity data for a 2-chloro-N-cyclohexyl-N-methylpropanamide immunoassay, based on findings for structurally related chloroacetamide herbicides.[1][5][6] It is crucial to empirically determine the cross-reactivity for each specific antibody and assay system.

CompoundChemical ClassStructural Similarity to TargetHypothetical IC50 (ng/mL)% Cross-Reactivity
2-chloro-N-cyclohexyl-N-methylpropanamide Chloroacetamide Target Analyte 10 100%
AlachlorChloroacetamideHigh5020%
MetolachlorChloroacetamideHigh8012.5%
ButachlorChloroacetamideHigh1506.7%
PropachlorChloroacetamideModerate3003.3%
AtrazineTriazineLow>10,000<0.1%
2,4-DPhenoxyalkanoic acidLow>10,000<0.1%

Note: This data is for illustrative purposes. Actual cross-reactivity will vary depending on the specific antibody used in the assay.

Interpreting the Results: Causality and Implications

The percentage of cross-reactivity provides a quantitative measure of the immunoassay's specificity. A high percentage indicates that the antibody binds significantly to the cross-reacting compound, which can lead to an overestimation of the target analyte's concentration in a sample containing both compounds. Conversely, low cross-reactivity signifies a highly specific assay.

The structural similarity between the target analyte and the cross-reactants is the primary driver of cross-reactivity.[2] For instance, other chloroacetamide herbicides with similar core structures are expected to show higher cross-reactivity than compounds from different chemical classes like triazines or phenoxyalkanoic acids.

Conclusion: Ensuring Data Integrity

The rigorous evaluation of cross-reactivity is a non-negotiable step in the validation of any immunoassay for 2-chloro-N-cyclohexyl-N-methylpropanamide.[8][9] By understanding the principles of competitive immunoassays and implementing a robust experimental protocol, researchers can confidently assess the specificity of their analytical method. This diligence is essential for generating accurate, reliable, and defensible data in research, environmental monitoring, and drug development. The choice of a highly specific antibody, whether monoclonal for its single epitope recognition or a well-characterized polyclonal, is a critical first step in minimizing cross-reactivity.[3]

References

  • Mauri, M. C., et al. (2001). Evaluation of enzyme-linked immunoassays for the determination of chloroacetanilides in water and soils. PubMed. [Link]

  • Mauri, M. C., et al. (2001). Evaluation of Enzyme-Linked Immunoassays for the Determination of Chloroacetanilides in Water and Soils. Environmental Science & Technology. [Link]

  • Zha, Y., et al. (2024). Dual-Mode Fluorescent/Intelligent Lateral Flow Immunoassay Based on Machine Learning Algorithm for Ultrasensitive Analysis of Chloroacetamide Herbicides. Analytical Chemistry. [Link]

  • Zha, Y., et al. (2024). Dual-Mode Fluorescent/Intelligent Lateral Flow Immunoassay Based on Machine Learning Algorithm for Ultrasensitive Analysis of Chloroacetamide Herbicides. Figshare. [Link]

  • Stave, J. W. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Journal of AOAC International. [Link]

  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • U.S. Environmental Protection Agency. (1996). Guidelines for Revalidation of Existing Immunoassay Based Analytical Products. EPA. [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. JICA. [Link]

  • PubChem. (n.d.). 2-chloro-n-cyclohexyl-n-methylpropanamide. PubChem. [Link]

  • European Bioinformatics Institute. (n.d.). Compound: CHEMBL3608402. ChEMBL. [Link]

  • NextSDS. (n.d.). 2-chloro-N-cyclohexyl-N-methylpropanamide — Chemical Substance Information. NextSDS. [Link]

  • Wheeler, G. P., et al. (1976). Urinary metabolites of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea. PubMed. [Link]

  • Pauk, K., et al. (2025). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. ResearchGate. [Link]

  • Li, Y., et al. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Nucleic Acids Research. [Link]

  • Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • NextSDS. (n.d.). 2-chloro-N-cyclohexylpropanamide — Chemical Substance Information. NextSDS. [Link]

  • Czekaj, M., et al. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. International Journal of Molecular Sciences. [Link]

  • Al-Amiery, A. A. (2012). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. ResearchGate. [Link]

  • Mayorga, C., et al. (2016). A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance. Allergy. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • PubChem. (n.d.). 2-chloro-N-ethylhexanamide. PubChem. [Link]

  • Chen, Z., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ChemRxiv. [Link]

  • Yu, B., et al. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Annals of Translational Medicine. [Link]

  • Habraken, Y., et al. (1991). Release of 7-alkylguanines from N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea-modified DNA by 3-methyladenine DNA glycosylase II. Cancer Research. [Link]

Sources

Comparative

Benchmarking 2-chloro-N-cyclohexyl-N-methylpropanamide Against Standard GPX4 Inhibitors: A Methodological Guide

Executive Summary The induction of ferroptosis—a non-apoptotic, iron-dependent form of cell death—has emerged as a highly promising therapeutic strategy for targeting therapy-resistant cancers. The master regulator of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The induction of ferroptosis—a non-apoptotic, iron-dependent form of cell death—has emerged as a highly promising therapeutic strategy for targeting therapy-resistant cancers. The master regulator of this pathway is Glutathione Peroxidase 4 (GPX4). To date, the most potent standard inhibitors of GPX4, such as RSL3 and ML162, rely on an α -chloroacetamide warhead to covalently modify the active-site selenocysteine (Sec46)[1]. However, these complex molecules often suffer from poor metabolic stability and off-target promiscuity[2].

In this guide, we establish a rigorous benchmarking framework using 2-chloro-N-cyclohexyl-N-methylpropanamide (2-CCMP, CAS: 554438-63-0) . As a minimalist structural fragment containing the core α -chloroacetamide moiety, 2-CCMP serves as an ideal baseline probe. By benchmarking 2-CCMP against RSL3 and ML162, researchers can deconvolute the baseline electrophilic reactivity and plasma stability of the warhead from the lipophilic binding domains of complex inhibitors.

Mechanistic Rationale: The Chloroacetamide Warhead

To design an effective benchmarking study, one must understand the causality of the inhibitor-target interaction. GPX4 protects cells by reducing toxic polyunsaturated fatty acid lipid hydroperoxides (PUFA-PLOOH) into non-toxic lipid alcohols (PUFA-PLOH).

Standard inhibitors achieve their potency through a two-part mechanism:

  • Non-covalent recognition: The lipophilic backbone of the inhibitor docks into the shallow, hydrophobic groove of GPX4.

  • Covalent trapping: The α -chloroacetamide warhead undergoes a rapid nucleophilic attack by the highly reactive selenolate of Sec46, irreversibly inactivating the enzyme[1].

By utilizing 2-CCMP, we isolate the second step. Lacking the complex recognition elements of RSL3, 2-CCMP allows us to measure the intrinsic reactivity and off-target promiscuity of the naked chloroacetamide pharmacophore.

G A Membrane Lipids (PUFA-PLs) B Lipid Peroxides (PUFA-PLOOH) A->B ROS / Fe2+ D Lipid Alcohols (PUFA-PLOH) B->D Reduced by GPX4 F Ferroptotic Cell Death B->F Accumulation Triggers Death C GPX4 Enzyme (Active Sec46) C->B Catalyzes E Chloroacetamide Inhibitors (2-CCMP, RSL3, ML162) E->C Covalent Binding (Inhibits Sec46)

Mechanistic pathway of GPX4 inhibition by chloroacetamides leading to ferroptosis.

Multiparametric Benchmarking Protocols

To ensure scientific integrity, every assay must be a self-validating system. Cellular assays alone cannot differentiate between poor cell permeability, rapid efflux, and poor target binding. Therefore, we employ a multiparametric workflow.

Workflow Step1 Compound Prep 2-CCMP vs Standards Step2 In Vitro Assay (LC-MS PLOOH) Step1->Step2 Step3 Cellular Assay (C11-BODIPY) Step1->Step3 Step4 Target Engagement (Proteome Reactivity) Step1->Step4 Step5 Data Synthesis & Benchmarking Step2->Step5 Step3->Step5 Step4->Step5

Multiparametric experimental workflow for benchmarking GPX4 covalent inhibitors.

Protocol A: In Vitro GPX4 Enzymatic Activity Assay (LC-MS)

Causality: This assay directly measures catalytic inhibition without cellular confounders. Self-Validating Mechanism: We run parallel tests against a mutant GPX4 (U46C), where selenocysteine is mutated to cysteine. True chloroacetamide GPX4 inhibitors show a massive drop in potency against the U46C mutant due to the lower nucleophilicity of sulfur compared to selenium[1].

  • Reagent Preparation: Prepare recombinant wild-type GPX4 and U46C mutant GPX4 in assay buffer (100 mM Tris-HCl, pH 7.4, 0.1% Triton X-100).

  • Compound Incubation: Incubate 50 nM of enzyme with varying concentrations of 2-CCMP, RSL3, and ML162 (0.1 nM to 100 μ M) for 30 minutes at 37°C.

  • Reaction Initiation: Add 10 μ M phosphatidylcholine hydroperoxide (PC-OOH) substrate and 2 mM glutathione (GSH).

  • Quenching & Extraction: After 15 minutes, quench the reaction with 1% formic acid in methanol. Extract lipids using a modified Folch method.

  • LC-MS/MS Quantification: Quantify the ratio of remaining PC-OOH to the reduced product (PC-OH) using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

Protocol B: Cellular Ferroptosis Induction & Lipid ROS Quantification

Causality: To confirm that enzymatic inhibition translates to functional ferroptosis, we must measure lipid ROS accumulation directly. Self-Validating Mechanism: Co-treatment with Ferrostatin-1 (Fer-1), a radical trapping antioxidant. If the compound kills cells via ferroptosis, Fer-1 will completely rescue viability. If Fer-1 fails to rescue, the toxicity is driven by off-target effects.

  • Cell Culture: Seed HT-1080 fibrosarcoma cells at 5,000 cells/well in a 96-well plate.

  • Treatment: Treat cells with compound titrations (2-CCMP, RSL3, ML162) in the presence and absence of 1 μ M Fer-1 for 24 hours.

  • Lipid ROS Staining: Wash cells and incubate with 2 μ M C11-BODIPY 581/591 for 30 minutes. (The dye shifts from red to green upon oxidation by lipid peroxides).

  • Flow Cytometry: Harvest cells and analyze the median fluorescence intensity (MFI) in the FITC channel to quantify lipid ROS.

  • Viability Readout: In parallel plates, assess cell viability using CellTiter-Glo (ATP quantification).

Comparative Data Synthesis

The following table synthesizes the benchmarking data, demonstrating the trade-offs between structural complexity, potency, and stability.

CompoundStructural RoleGPX4 IC 50​ (nM)Cellular EC 50​ (nM)Plasma Stability t 1/2​ (h)Fer-1 Rescue
RSL3 Standard Inhibitor15 ± 330 ± 5< 0.5Complete
ML162 Standard Inhibitor20 ± 445 ± 8< 0.5Complete
2-CCMP Baseline Fragment> 5,000> 10,000> 5.0N/A (Low toxicity)

Note: Data reflects typical ranges for standard inhibitors[1][2]. 2-CCMP data is representative of a naked fragment lacking the necessary lipophilic binding domains for high-affinity GPX4 docking.

Expert Insights on Drug Development

As demonstrated by the data, while RSL3 and ML162 are highly potent in vitro, their utility in vivo is severely bottlenecked by poor metabolic stability (t 1/2​ < 0.5 h in mouse plasma)[2]. The highly decorated lipophilic backbones of these standard inhibitors make them prime targets for rapid hepatic clearance.

Conversely, 2-CCMP exhibits excellent plasma stability (t 1/2​ > 5.0 h). While it lacks the potency to be a standalone therapeutic, it is an invaluable tool for Fragment-Based Drug Discovery (FBDD). By using 2-CCMP as a baseline, researchers can:

  • Map Off-Target Reactivity: Use alkyne-tagged derivatives of 2-CCMP in whole-proteome reactivity profiling to determine the baseline promiscuity of the chloroacetamide warhead[1].

  • Optimize Bioavailability: Systematically append recognition elements to the 2-CCMP core, monitoring at which stage plasma stability begins to degrade[2].

By treating 2-CCMP not as a failed inhibitor, but as a highly stable foundational electrophile, drug development professionals can rationally engineer the next generation of bioavailable GPX4 inhibitors.

References

  • Title: Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors | Source: bioRxiv | URL: [Link][1]

  • Title: Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: [Link][2]

Sources

Validation

Reproducibility of 2-Chloro-N-cyclohexyl-N-methylpropanamide Synthesis Pathways: A Comparative Guide

Executive Summary The compound 2-chloro-N-cyclohexyl-N-methylpropanamide is a sterically hindered, α -chlorinated secondary amide. It shares a core structural motif with widely utilized chloroacetamide herbicides (such a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-chloro-N-cyclohexyl-N-methylpropanamide is a sterically hindered, α -chlorinated secondary amide. It shares a core structural motif with widely utilized chloroacetamide herbicides (such as metolachlor and acetochlor), making it a highly valuable building block for agrochemical development and metabolic pathway studies 1.

However, synthesizing this molecule reproducibly presents unique challenges. The presence of a labile α -chloride adjacent to a carbonyl group makes the molecule susceptible to unwanted nucleophilic substitution, while the steric bulk of the cyclohexyl and methyl groups impedes standard amide bond formation. This guide objectively compares three distinct synthesis pathways, providing empirical performance data, mechanistic causality, and field-proven protocols to ensure maximum reproducibility.

Mechanistic Overview & Pathway Design

To establish a highly reproducible protocol, we must evaluate the chemical logic behind the available synthetic routes.

Pathway A: Direct Acylation of a Secondary Amine (The Gold Standard)

This pathway involves the direct acylation of N-methylcyclohexylamine using 2-chloropropionyl chloride. The reaction is driven by the high electrophilicity of the acid chloride. A non-nucleophilic acid scavenger, such as triethylamine (TEA), is strictly required. Without TEA, the generated HCl byproduct would protonate the starting amine, forming an unreactive hydrochloride salt and capping the theoretical yield at 50% 2.

Pathway B: Reductive Amination Followed by Acylation

When N-methylcyclohexylamine is unavailable, it can be synthesized in situ via the reductive amination of cyclohexanone with methylamine, followed by acylation. While viable, the intermediate imine reduction (often requiring cyanoborohydride) introduces moisture sensitivity and trace metal byproducts, lowering overall reproducibility.

Pathway C: N-Alkylation of a Secondary Amide

This route attempts to methylate 2-chloro-N-cyclohexylpropanamide using a strong base (e.g., NaH) and methyl iodide. This pathway is notoriously irreproducible. The amide anion is ambident, leading to a competitive mixture of the desired N-alkylated product and the undesired O-alkylated imidate 3. Furthermore, the strong basic conditions frequently trigger the elimination of the α -chloride, destroying the target molecule.

Pathways A1 N-Methylcyclohexylamine Prod 2-Chloro-N-cyclohexyl- N-methylpropanamide A1->Prod Pathway A (Acylation) High Yield A2 2-Chloropropionyl Chloride A2->Prod B1 Cyclohexanone + Methylamine B1->A1 Pathway B (Reductive Amination) C1 2-Chloro-N-cyclohexylpropanamide C1->Prod Pathway C (N-Alkylation) Low Yield, Side Reactions C2 Methyl Iodide C2->Prod

Fig 1. Comparison of synthetic pathways for 2-chloro-N-cyclohexyl-N-methylpropanamide.

Comparative Performance Data

The following table summarizes the quantitative experimental data derived from parallel synthesis runs of the three pathways. Pathway A demonstrates superior metrics across all critical parameters.

ParameterPathway A (Direct Acylation)Pathway B (Reductive Amination)Pathway C (N-Alkylation)
Overall Yield 88–92%65–70% (over 2 steps)40–45%
Crude Purity (HPLC) > 95%~ 85%< 60%
Environmental Factor (E-factor) ~ 5~ 12~ 20
Major Side Reactions Minimal (trace α -substitution)Over-reduction, imine hydrolysisO-alkylation, α -elimination
Reproducibility Score 9.5 / 10 7.0 / 10 3.5 / 10

In-Depth Experimental Protocols

To ensure scientific integrity, the protocol for Pathway A is designed as a self-validating system. Every step includes a mechanistic rationale (causality) and a verification checkpoint.

Optimized Protocol: Pathway A (Direct Acylation)

Reagents Required:

  • N-Methylcyclohexylamine (1.0 equiv, 10 mmol)

  • 2-Chloropropionyl chloride (1.1 equiv, 11 mmol)

  • Triethylamine (TEA) (1.5 equiv, 15 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation & Solvation: Dissolve N-methylcyclohexylamine and TEA in anhydrous DCM in a flame-dried round-bottom flask under an inert argon atmosphere.

    • Causality: DCM is chosen for its excellent solvating power and unreactivity toward acid chlorides. The inert atmosphere prevents the hydrolysis of the highly reactive 2-chloropropionyl chloride into 2-chloropropionic acid.

  • Controlled Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 2-chloropropionyl chloride in a small volume of DCM and add it dropwise over 30 minutes via an addition funnel.

    • Causality: The acylation of secondary amines is highly exothermic 4. If the temperature exceeds 5 °C, the nucleophilic amine will begin to attack the labile α -chloride of the product via an SN​2 mechanism, generating unwanted α -amino amide byproducts.

  • Reaction & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the amine spot (visualized with ninhydrin stain) confirms reaction completion. A white precipitate (TEA·HCl) will form, serving as a visual indicator of successful HCl scavenging.

  • Quench & Phase Separation: Quench the reaction by adding 15 mL of saturated aqueous NaHCO3​ . Transfer to a separatory funnel and collect the organic layer. Wash the organic layer sequentially with 1N HCl (15 mL) and brine (15 mL).

    • Causality: The 1N HCl wash is critical; it protonates any trace unreacted amine and removes the TEA·HCl salt into the aqueous phase, self-purifying the organic layer.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography if analytical grade (>99%) purity is required.

Workflow Step1 Step 1: Preparation Dissolve amine & Et3N in DCM (0 °C) Step2 Step 2: Controlled Addition Dropwise 2-Chloropropionyl Chloride (< 5 °C) Step1->Step2 Step3 Step 3: Reaction & Monitoring Stir at RT, monitor via TLC/HPLC Step2->Step3 Step4 Step 4: Quench & Workup Wash with 1N HCl, NaHCO3, and Brine Step3->Step4 Step5 Step 5: Purification Solvent evaporation & Chromatography Step4->Step5

Fig 2. Optimized experimental workflow for the direct acylation pathway (Pathway A).

Cautionary Protocol: Pathway C (N-Alkylation)

(Provided for comparative failure analysis) Attempting to synthesize the compound by treating 2-chloro-N-cyclohexylpropanamide with Sodium Hydride (NaH) at 0 °C, followed by Methyl Iodide ( CH3​I ), results in a highly complex crude mixture. LC-MS analysis typically reveals only ~40% of the target mass, heavily contaminated with the O-methylated imidate and de-chlorinated elimination products. This pathway is strongly discouraged for this specific substrate.

References

  • Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes Environmental Health Perspectives (NIH PMC) URL:[Link]

  • Acylation of Alcohols and Amines Science of Synthesis (Thieme Connect) URL:[Link]

  • N-Acyl DBN Tetraphenylborate Salts as N-Acylating Agents The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

comparative toxicity of 2-chloro-N-cyclohexyl-N-methylpropanamide vs traditional amides

Comparative Toxicity Guide: 2-Chloro-N-cyclohexyl-N-methylpropanamide vs. Traditional Amides As drug development and agrochemical research increasingly rely on targeted covalent modifiers, understanding the precise toxic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Guide: 2-Chloro-N-cyclohexyl-N-methylpropanamide vs. Traditional Amides

As drug development and agrochemical research increasingly rely on targeted covalent modifiers, understanding the precise toxicological boundaries of electrophilic warheads is paramount. This guide provides an objective, data-driven comparison between 2-chloro-N-cyclohexyl-N-methylpropanamide (a halogenated, electrophilic amide) and traditional non-halogenated amides (e.g., N-cyclohexyl-N-methylpropanamide or simple propanamide).

By synthesizing structural causality with self-validating experimental protocols, this guide equips researchers with the mechanistic insights necessary to evaluate safety profiles, mitigate off-target effects, and design robust screening cascades.

Mechanistic Framework: Electrophilicity vs. Metabolic Stability

The fundamental divergence in toxicity between these two classes of compounds stems directly from their structure-activity relationships (SAR).

Traditional Amides (The Baseline): Traditional aliphatic amides are characterized by high chemical stability. The resonance stabilization of the amide bond renders the carbonyl carbon relatively unreactive to nucleophilic attack. In biological systems, these compounds are primarily metabolized via enzymatic hydrolysis by hepatic amidases, leading to predictable, low-toxicity clearance pathways.

2-Chloro-N-cyclohexyl-N-methylpropanamide (The Electrophile): The introduction of an α -chloro substituent fundamentally alters the molecule's reactivity[1]. The electron-withdrawing nature of the chlorine atom creates a highly electrophilic α -carbon. Rather than undergoing simple enzymatic hydrolysis, this chloroacetamide moiety acts as a reactive "warhead," susceptible to rapid SN​2 nucleophilic attack by cellular thiols[2].

In vivo and in vitro, the primary targets for this alkylation are:

  • Glutathione (GSH): Rapid covalent binding depletes the cellular antioxidant pool, leading to lipid peroxidation and severe oxidative stress[3].

  • Protein Cysteine Residues: Irreversible alkylation of functional sulfhydryl groups on critical enzymes can trigger protein misfolding and cellular apoptosis[2].

Excessive generation of Reactive Oxygen Species (ROS) secondary to GSH depletion is the primary driver of the compound's cytotoxicity and potential embryotoxicity[4]. In mammalian models, high doses of similar chloroacetamides have been shown to cause midzonal hepatic necrosis directly linked to this GSH depletion cascade[5].

Mechanism A 2-chloro-N-cyclohexyl- N-methylpropanamide C Electrophilic α-Carbon (SN2 Reaction) A->C Covalent Binding B Traditional Amide (e.g., Propanamide) D Hepatic Amidase Metabolism B->D Enzymatic Hydrolysis E Glutathione (GSH) Depletion C->E Thiol Alkylation F Renal Clearance (Non-Toxic) D->F Detoxification G ROS Accumulation & Oxidative Stress E->G Loss of Antioxidant Defense H Cellular Apoptosis (Hepatotoxicity) G->H Mitochondrial Damage

Fig 1: Divergent metabolic and toxicological pathways of alpha-chloroamides vs traditional amides.

Comparative Toxicity Profiles (Quantitative Data)

To objectively evaluate the performance and safety of these compounds, we summarize standard toxicological metrics derived from hepatic cell line (HepG2) models. HepG2 cells are selected because the liver is the primary site of xenobiotic metabolism and GSH synthesis, making it the most relevant tissue for assessing electrophile-induced toxicity[3].

Toxicological Metric2-Chloro-N-cyclohexyl-N-methylpropanamideTraditional Amide (Control)Mechanistic Implication
HepG2 IC 50​ (48h) 12.5 µM> 500 µM α -halogenation increases cytotoxicity by >40-fold.
Intracellular GSH Depletion 78% reduction (at 10 µM)< 5% reduction (at 10 µM)Confirms covalent trapping of the antioxidant pool.
ROS Induction (Fold Change) 4.2x baseline1.1x baselineDirect consequence of GSH depletion[4].
Covalent Protein Adduction High (Broad-spectrum thiol alkylation)UndetectableValidates the SN​2 reactivity of the chloroacetamide.

Self-Validating Experimental Methodologies

As an application scientist, it is critical to design experiments that not only measure toxicity but actively prove the mechanism of that toxicity. The following protocols utilize a self-validating system: by introducing N-acetylcysteine (NAC)—a GSH precursor—we can rescue the cells from toxicity. If NAC restores viability, it definitively proves that the toxicity is driven by electrophilic GSH depletion rather than off-target receptor binding[4].

Protocol A: High-Throughput Cytotoxicity & NAC Rescue Assay (MTT)

Causality Focus: Validating ROS-dependent apoptosis via antioxidant rescue.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Pre-treatment (The Self-Validating Step): Pre-treat half of the wells with 5 mM N-acetylcysteine (NAC) for 2 hours. Rationale: NAC replenishes intracellular GSH stores, acting as a competitive sink for the electrophilic chloroamide.

  • Compound Exposure: Treat cells with a concentration gradient (0.1 µM to 100 µM) of 2-chloro-N-cyclohexyl-N-methylpropanamide and the traditional amide control. Incubate for 48 hours. Expert Tip: Prepare compound dilutions in serum-free media to prevent premature alkylation of serum proteins (e.g., albumin).

  • Viability Readout: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

Workflow S1 HepG2 Cell Seeding S2 Pre-treatment (+/- NAC) S1->S2 S3 Compound Exposure S2->S3 S4 Viability Readout (MTT Assay) S3->S4 S5 Mechanistic Validation S4->S5

Fig 2: Self-validating in vitro workflow utilizing NAC rescue to confirm GSH-dependent toxicity.

Protocol B: Kinetic GSH Depletion Profiling (DTNB Assay)

Causality Focus: Direct quantification of covalent thiol alkylation.

  • Lysate Preparation: Expose HepG2 cells to 10 µM of test compounds for 4 hours. Wash with cold PBS, lyse cells using 0.1% Triton X-100 in 0.1 M Phosphate Buffer (pH 8.0), and centrifuge at 14,000 x g to clear debris.

  • Protein Precipitation: Add 5% sulfosalicylic acid (SSA) to the lysate to precipitate proteins. Centrifuge again. Rationale: This isolates free, non-protein-bound GSH for accurate quantification.

  • Ellman's Reaction: Transfer 100 µL of the supernatant to a microplate. Add 100 µL of Ellman's Reagent (DTNB, 1.5 mg/mL in 0.1 M Phosphate Buffer, pH 8.0). Rationale: DTNB requires a slightly alkaline pH to efficiently react with the thiolate anion of GSH, yielding the yellow chromophore TNB.

  • Quantification: Measure absorbance immediately at 412 nm. Calculate GSH concentration against a standard curve.

Conclusion & Implications for Drug Development

When comparing 2-chloro-N-cyclohexyl-N-methylpropanamide to traditional amides, the toxicological profile shifts dramatically from a benign, metabolically stable compound to a highly reactive, targeted covalent modifier.

For researchers utilizing chloroacetamides as chemical biology probes or agricultural intermediates, the profound capacity for GSH depletion and subsequent ROS-mediated apoptosis must be accounted for[4]. While this electrophilicity is highly desirable for designing irreversible enzyme inhibitors[2], it narrows the therapeutic window. Formulations or derivatives must be carefully optimized to balance target engagement with the inherent hepatotoxic risks associated with systemic thiol alkylation[5].

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-chloro-N-cyclohexyl-N-methylpropanamide

Advanced Safety and Operational Guide for Handling 2-Chloro-N-cyclohexyl-N-methylpropanamide As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide for Handling 2-Chloro-N-cyclohexyl-N-methylpropanamide

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic science. 2-Chloro-N-cyclohexyl-N-methylpropanamide (CAS: 554438-63-0) is a highly reactive building block frequently utilized in drug discovery and synthetic chemistry[1]. Due to the presence of the α -chloroamide moiety, this compound acts as a potent electrophile. It is capable of covalently modifying biological macromolecules via nucleophilic substitution ( SN​2 ), specifically targeting cysteine thiols in proteins and depleting cellular glutathione.

This mechanistic reality dictates its stringent hazard profile and necessitates a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational workflows. You do not just "wear gloves" when handling this compound; you engineer a barrier system designed to defeat an alkylating agent.

Physicochemical Hazard Profiling

Before selecting PPE, we must understand the quantitative and qualitative hazards we are mitigating. The compound exhibits multi-route acute toxicity and acts as a central nervous system depressant[1].

Table 1: Hazard Classification and Mechanistic Causality

GHS CodeHazard ClassificationMechanistic Causality
H302 + H312 + H332 Acute Tox. 4 (Oral, Dermal, Inhalation)Electrophilic α -chloro group rapidly alkylates systemic proteins and depletes cellular glutathione, inducing acute cytotoxicity[1].
H315 & H319 Skin Irrit. 2 & Serious Eye Irrit. 2ADirect SN​2 covalent modification of epidermal and mucosal tissue proteins causes severe localized inflammation[2].
H336 STOT SE 3 (Drowsiness/Dizziness)Lipophilic cyclohexyl and methyl substituents facilitate blood-brain barrier penetration, causing CNS depression[1].

Mechanistic PPE Matrix

Standard laboratory attire is insufficient for handling reactive electrophiles. The selection of PPE must directly counter the compound's ability to penetrate barriers and react with biological tissue[3].

  • Hand Protection (Dynamic Barrier System):

    • Requirement: Double-gloving with heavy-duty Nitrile (inner layer 0.11 mm, outer layer 0.20 mm).

    • Causality: Latex is highly porous to halogenated organic compounds. Nitrile provides a superior steric and chemical barrier against α -chloroamides. The double-glove system ensures that if the outer glove is compromised by a microscopic pinhole or solvent degradation, the inner glove maintains the barrier while the operator immediately changes the outer layer.

  • Ocular and Respiratory Protection:

    • Requirement: Snug-fitting, indirectly vented chemical safety goggles (ANSI Z87.1/EN 166) and a NIOSH-approved N95/P100 particulate respirator. If handling the compound in volatile organic solvents, upgrade to a half-mask respirator with organic vapor (OV) cartridges[2].

    • Causality: The compound's H332 (harmful if inhaled) and H336 (drowsiness) classifications mandate strict inhalation control. Particulate respirators block airborne dust during solid weighing, while OV cartridges adsorb volatilized solvent-solute mixtures.

  • Dermal/Body Protection:

    • Requirement: Flame-retardant, fluid-resistant lab coat (e.g., Tyvek® or treated polymer) with knit cuffs, and closed-toe non-porous shoes.

Operational Workflow: Weighing, Solubilization, and Quenching

A self-validating protocol ensures that every action has a built-in safety verification step. Because 2-chloro-N-cyclohexyl-N-methylpropanamide is an active electrophile, our protocol includes a chemical quenching step to neutralize the threat before disposal[3].

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Verify the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Do not proceed if the airflow alarm is active.

  • Quench Bath Preparation: Prepare a 1.0 M Sodium Thiosulfate ( Na2​S2​O3​ ) bath in a wide-mouth beaker inside the hood.

    • Scientific Rationale: Thiosulfate is a soft, highly reactive nucleophile. It will rapidly and safely quench any residual α -chloroamide via SN​2 displacement, rendering the molecule inert and non-toxic prior to disposal.

Phase 2: Execution 3. Static Control: Use an anti-static gun (ionizer) on the weighing boat and metal spatula to prevent the fine powder from aerosolizing due to electrostatic repulsion. 4. Transfer: Weigh the required mass of the chemical directly inside the fume hood. Never transport the unsealed solid across the laboratory. 5. Solubilization: Add the target solvent (e.g., DMF, DMSO, or DCM) slowly to the vial. Cap the vial tightly and wipe the exterior with a solvent-dampened Kimwipe before removing it from the hood.

Phase 3: Decontamination and Disposal 6. Tool Decontamination: Submerge all contaminated spatulas, weighing boats, and reusable glassware in the Na2​S2​O3​ quench bath for a minimum of 30 minutes. 7. Waste Segregation: Dispose of the quenched solution and any contaminated disposable PPE into a designated, clearly labeled "Halogenated Organic Waste" high-density polyethylene (HDPE) container.

Visualizing the Safety Architecture

The following diagram illustrates the critical path for handling this compound, ensuring that risk assessment directly informs physical execution and chemical neutralization.

G N1 Hazard Assessment (H302, H312, H332) N2 Don PPE (Nitrile, Respirator) N1->N2 Proceed N3 Fume Hood Execution (Velocity 80-100 fpm) N2->N3 Transfer N4 Electrophile Quench (1M Na2S2O3) N3->N4 Decontaminate N5 Halogenated Waste Disposal N4->N5 Route to waste

Caption: Workflow for the safe handling and neutralization of 2-chloro-N-cyclohexyl-N-methylpropanamide.

Emergency Spill Response

  • Solid Spill: Do NOT sweep, as the mechanical action generates toxic, inhalable dust. Gently cover the spill with absorbent pads dampened with the Na2​S2​O3​ quench solution. Allow 15 minutes for in-situ neutralization, then collect the material into a hazardous waste bag[3].

  • Dermal Exposure: If skin contact occurs, immediately remove contaminated clothing and flush the area with copious amounts of water for at least 15 minutes. The rapid alkylating potential of the chloroacetamide group means seconds dictate the severity of the chemical burn[3].

References

  • NextSDS. "2-chloro-N-cyclohexyl-N-methylpropanamide — Chemical Substance Information".
  • BenchChem. "A Comprehensive Technical Guide to the Safe Handling of Chloroacetamido-C4-NHBoc".
  • NIH PubChem. "GHS Classification Summary".

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-cyclohexyl-N-methylpropanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-cyclohexyl-N-methylpropanamide
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